TDI-10229
描述
属性
IUPAC Name |
4-(4-benzyl-1,5-dimethylpyrazol-3-yl)-6-chloropyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5/c1-10-12(8-11-6-4-3-5-7-11)15(21-22(10)2)13-9-14(17)20-16(18)19-13/h3-7,9H,8H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMTYSWGHKYXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CC(=NC(=N2)N)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TDI-10229: A Deep Dive into its Mechanism of Action as a Soluble Adenylyl Cyclase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TDI-10229 is a potent, selective, and orally bioavailable small molecule inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10. Its mechanism of action centers on the direct inhibition of sAC enzymatic activity, which plays a crucial role in various physiological processes, most notably sperm motility and capacitation. This targeted inhibition has positioned this compound as a promising candidate for the development of on-demand, non-hormonal contraceptives. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: Inhibition of Soluble Adenylyl Cyclase
This compound exerts its pharmacological effect by directly binding to and inhibiting the enzymatic activity of soluble adenylyl cyclase (sAC).[1][2][3] sAC is a unique intracellular enzyme responsible for the synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) from adenosine triphosphate (ATP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is regulated by bicarbonate and calcium ions.
The inhibitory action of this compound is achieved through its binding to the bicarbonate binding site of the sAC enzyme.[2][4] By occupying this site, this compound prevents the necessary conformational changes required for enzymatic function.[2] Furthermore, the molecule extends into the ATP binding site, effectively blocking the substrate from accessing the catalytic domain and thereby inhibiting both physiologically-stimulated and manganese-stimulated sAC activity.[5]
Signaling Pathway of sAC Inhibition by this compound
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Potency and Selectivity
This compound demonstrates potent inhibition of sAC in both biochemical and cellular assays, with high selectivity over other adenylyl cyclases.
| Parameter | Value | Assay Type | Reference |
| Biochemical IC50 | 195 nM | Biochemical Assay | [1] |
| Biochemical IC50 | 160 nM | Purified human sAC protein | [4][6] |
| Biochemical IC50 | 158.6 nM | Standard Assay | [5] |
| Cellular IC50 | 92 nM | sAC-overexpressing human 4-4 cells | [1][2][6] |
| Cytotoxicity | Not cytotoxic at 20 µM | Cellular Assay | [2][4] |
| Selectivity | Highly selective vs. tmACs 1-9 | Panel screen | [4][6] |
| Off-Target Activity | No appreciable activity | Panel of 310 kinases and 46 other drug targets | [2][4] |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound in mice support its use as an in vivo tool compound.
| Parameter | Value | Species | Dosing | Reference |
| Bioavailability | 59% | Mouse | Oral | [2] |
| Cmax | 15.5 µM | Mouse | 5 mg/kg p.o. | [1] |
| AUC | 94 µg·h/mL | Mouse | 5 mg/kg p.o. | [1] |
| MRT | 3.95 hours | Mouse | 5 mg/kg p.o. | [1] |
Experimental Protocols
In Vitro sAC Biochemical Potency Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified sAC protein.
Methodology:
-
Purified human sAC protein is incubated with its substrate, ATP, which is often radioactively labeled for detection.
-
Serial dilutions of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the product, cAMP, is separated from the unreacted ATP, typically using chromatography.
-
The amount of cAMP produced is quantified by measuring the radioactivity.
-
The concentration of this compound that inhibits 50% of the sAC activity (IC50) is determined by plotting the percent inhibition against the log of the inhibitor concentration.[5]
Cellular sAC Activity Assay
This assay determines the potency of an inhibitor within a cellular context.
Methodology:
-
A cell line overexpressing sAC (e.g., human 4-4 cells) is utilized.[2][6]
-
Cells are treated with varying concentrations of this compound.
-
sAC activity is stimulated, for example, by the addition of bicarbonate.
-
Intracellular cAMP levels are measured using methods such as ELISA or FRET-based biosensors.
-
The IC50 value is calculated based on the dose-dependent reduction in cAMP production.
Structural Basis of Inhibition
The crystal structure of this compound in complex with the catalytic domain of human sAC (PDB ID: 7OVD) provides a detailed view of its binding mode.[3][6] This structural information reveals that this compound orients its central pyrazole (B372694) group in the bicarbonate binding pocket, forming key interactions that contribute to its high affinity.[2] This structure-based understanding has been instrumental in the design of second-generation sAC inhibitors with improved properties.[6]
Therapeutic Implications and Future Directions
The primary therapeutic application explored for this compound is as a non-hormonal, on-demand contraceptive.[7] By inhibiting sAC, this compound effectively blocks sperm motility and capacitation, processes essential for fertilization.[4][7] While initial studies demonstrated proof-of-concept, more recent findings suggest that this compound may not provide sufficient exposure for use as a systemic male contraceptive, prompting the development of next-generation inhibitors like TDI-11861 with enhanced potency and residence time.[6]
The development of this compound and its successors represents a significant advancement in targeting sAC for therapeutic intervention. The detailed understanding of its mechanism of action provides a solid foundation for the continued optimization of sAC inhibitors for contraception and potentially other indications where modulation of cAMP signaling is beneficial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) [ouci.dntb.gov.ua]
TDI-10229: A Technical Guide to a Potent and Selective Soluble Adenylyl Cyclase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC). This document details the compound's mechanism of action, quantitative data, experimental protocols for its characterization, and key signaling pathways, making it an essential resource for professionals in drug discovery and development.
Introduction to Soluble Adenylyl Cyclase and this compound
Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a unique source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs) that are regulated by G-proteins in response to extracellular signals, sAC is an intracellular enzyme directly activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[1][2] This distinct regulatory mechanism allows sAC to function as an intracellular sensor of the cellular environment. sAC is implicated in a variety of physiological processes, including sperm motility and capacitation, making it a compelling therapeutic target.[3][4]
This compound is a small molecule inhibitor designed for high potency and selectivity against sAC.[3] Its development has been a significant step forward from earlier, less specific inhibitors, providing a valuable tool for investigating sAC biology and a promising lead for therapeutic applications, notably in non-hormonal contraception.[3][4]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, including its biochemical and cellular potency, pharmacokinetic properties in mice, and binding kinetics to sAC.
Table 1: Potency of this compound
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay (purified human sAC) | IC₅₀ | 160 nM | [5] |
| Biochemical Assay (purified human sAC) | IC₅₀ | 195 nM | [6] |
| Cellular Assay (sAC-overexpressing human 4-4 cells) | IC₅₀ | 92 nM | [3][6] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (5 mg/kg, oral administration)
| Parameter | Value | Reference |
| Cₘₐₓ (Maximum Plasma Concentration) | 15.5 µM | [6] |
| AUC (Area Under the Curve) | 94 µg·h/mL | [6] |
| MRT (Mean Residence Time) | 3.95 hours | [6] |
| Oral Bioavailability (F%) | 59% | [3] |
Table 3: Binding Kinetics of this compound to Soluble Adenylyl Cyclase (SPR)
| Parameter | Value | Reference |
| Association Rate (kₐ) | Not specified | |
| Dissociation Rate (kₔ) | Not specified | |
| Residence Time (1/kₔ) | 25 seconds | [5] |
| Binding Affinity (Kᵢ) | 176.0 nM | [5] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the sAC signaling pathway, the experimental workflow for characterizing sAC inhibitors like this compound, and the logical relationship of its mechanism of action.
Caption: Soluble Adenylyl Cyclase (sAC) Signaling Pathway.
Caption: Experimental Workflow for sAC Inhibitor Characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
In Vitro Biochemical sAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified sAC protein.
Principle: The assay measures the conversion of [α-³²P]ATP to [³²P]cAMP by purified sAC enzyme. The radiolabeled cAMP is then separated from the unreacted ATP and other nucleotides by sequential column chromatography.
Materials:
-
Purified human sAC protein (N-terminal tagged GST-sACt expressed in Sf9 cells)
-
[α-³²P]ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 3 mM DTT, 0.03% BSA
-
Activators: CaCl₂, MgCl₂, NaHCO₃
-
Inhibitor: this compound dissolved in DMSO
-
Dowex and Alumina columns
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, purified sAC protein (final concentration ~5 nM), and activators (e.g., 2 mM Ca²⁺, 4 mM Mg²⁺, 40 mM HCO₃⁻).
-
Pre-incubate the reaction mixture with varying concentrations of this compound (or DMSO as a vehicle control) for 15 minutes at 30°C.
-
Initiate the enzymatic reaction by adding [α-³²P]ATP (final concentration ~1 mM).
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., containing unlabeled ATP and SDS).
-
Apply the reaction mixture to a Dowex column to bind unreacted ATP.
-
Elute the [³²P]cAMP onto an Alumina column.
-
Wash the Alumina column to remove any remaining contaminants.
-
Elute the purified [³²P]cAMP from the Alumina column into a scintillation vial.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular sAC Activity Assay
This assay measures the inhibition of sAC activity within a cellular context.
Principle: "4-4 cells," which are HEK293 cells stably overexpressing sAC, are used. The intracellular accumulation of cAMP is measured after inhibiting phosphodiesterases (PDEs), which are enzymes that degrade cAMP.
Materials:
-
Human "4-4" cells (HEK293 cells overexpressing sACt)
-
DMEM + 10% FBS
-
This compound dissolved in DMSO
-
3-isobutyl-1-methylxanthine (IBMX)
-
Direct cAMP ELISA kit
Protocol:
-
Seed 1 x 10⁵ "4-4" cells per well in a 24-well plate and incubate for 24 hours at 37°C with 5% CO₂.
-
One hour prior to the assay, replace the culture medium with 300 µL of fresh medium.
-
Pre-incubate the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 10 minutes at 37°C.
-
Initiate cAMP accumulation by adding IBMX to a final concentration of 500 µM.
-
Allow cAMP to accumulate for 5 minutes.
-
Lyse the cells and quantify the intracellular cAMP concentration using a Direct cAMP ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the cellular IC₅₀ value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding and dissociation of this compound to sAC, providing kinetic parameters such as on-rate (kₐ), off-rate (kₔ), and binding affinity (Kᵢ).
Principle: SPR detects changes in the refractive index at the surface of a sensor chip to which a target protein (sAC) is immobilized. The binding of an analyte (this compound) to the immobilized protein causes a change in mass, which is detected as a response.
Materials:
-
Biacore instrument (e.g., Biacore 8K)
-
Sensor chip (e.g., CM5)
-
Purified His-tagged sAC protein
-
This compound dissolved in running buffer with a matched DMSO concentration
-
Running buffer (e.g., PBS-P+)
-
Immobilization reagents (e.g., EDC, NHS)
Protocol:
-
Immobilize the purified sAC protein onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell is typically prepared without the protein to subtract non-specific binding.
-
Obtain a stable baseline by flowing running buffer over the sensor chip.
-
Inject a series of concentrations of this compound (e.g., 19.5, 78.1, 312.5, 1250, and 5000 nM) sequentially over the sAC and reference surfaces at a constant flow rate (e.g., 50 µL/min) for a defined association time (e.g., 120 seconds).
-
Following the association phase, flow running buffer over the chip to monitor the dissociation of the compound for a defined time (e.g., 600 seconds).
-
Regenerate the sensor surface if necessary to remove any remaining bound compound.
-
Process the collected data by subtracting the reference channel response from the active channel response.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the on-rate (kₐ), off-rate (kₔ), and calculate the binding affinity (Kᵢ = kₔ/kₐ) and residence time (1/kₔ).
Selectivity and Safety Profile
This compound has demonstrated high selectivity for sAC over the closely related transmembrane adenylyl cyclase (tmAC) subtypes.[7] Furthermore, it did not show significant activity against a broad panel of 310 kinases and 46 other common drug targets, including GPCRs and ion channels.[7] In cellular assays, this compound was not cytotoxic at concentrations up to 20 µM, which is over 200 times its cellular IC₅₀.[3]
Conclusion
This compound is a well-characterized, potent, selective, and orally bioavailable inhibitor of soluble adenylyl cyclase. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound or in the broader field of sAC-targeted therapeutics. Its favorable properties make this compound an invaluable tool for elucidating the physiological roles of sAC and a strong starting point for the development of novel therapeutics.
References
- 1. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Capacitation - Wikipedia [en.wikipedia.org]
- 7. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of TDI-10229: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC). This compound has emerged as a significant tool compound for the in vivo interrogation of sAC biology and a lead compound in the development of non-hormonal contraceptives. This document details the mechanism of action, structure-activity relationships, and key experimental data that have defined its preclinical profile.
Introduction to Soluble Adenylyl Cyclase (sAC)
Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a unique source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs) that are regulated by G-proteins, sAC is an intracellular enzyme directly activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, positioning it as a crucial sensor of the cellular microenvironment.[1][2] sAC is involved in a diverse array of physiological processes, including sperm activation and motility, regulation of intraocular pressure, and insulin (B600854) secretion.[1] Its critical role in sperm function has made it a compelling target for the development of non-hormonal contraceptives.[3][4]
The development of potent and selective sAC inhibitors has been a key objective to pharmacologically validate its therapeutic potential. Early inhibitors like KH7 suffered from non-specific cellular effects, while the first specific inhibitor, LRE1, had modest potency and poor pharmacokinetic properties, limiting its in vivo applications.[1][5] This necessitated the development of improved compounds, leading to the discovery of this compound.[6]
The Discovery of this compound
This compound was identified through a structure-based drug design program aimed at improving the potency and drug-like properties of the initial sAC inhibitor, LRE1.[6] LRE1 was found to bind to the bicarbonate binding site of sAC, inhibiting the enzyme through an allosteric mechanism.[1][7][8] Medicinal chemistry efforts, guided by the crystal structure of sAC in complex with LRE1, led to the replacement of a metabolically labile thiophene (B33073) in LRE1 with a phenyl group and modification of the core from a 4-aminopyrimidine (B60600) to a 4-pyrazolylpyrimidine.[6] These modifications resulted in this compound, a compound with significantly improved potency and oral bioavailability.[5]
Mechanism of Action
This compound acts as a potent inhibitor of soluble adenylyl cyclase. By binding to the regulatory bicarbonate binding site, it allosterically prevents the conformational changes required for sAC's enzymatic activity, thereby blocking the conversion of ATP to cAMP.[6][7] This leads to a reduction in intracellular cAMP levels in microdomains regulated by sAC, consequently inhibiting downstream signaling pathways, such as the activation of Protein Kinase A (PKA).[1]
Below is a diagram illustrating the sAC signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase. [vivo.weill.cornell.edu]
- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble adenylyl cyclase inhibitor TDI-11861 blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 5. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to TDI-10229: A Potent and Orally Bioavailable sAC Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of sAC inhibition.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the chemical formula C16H16ClN5.[1][2] Its chemical structure and key identifiers are presented below.
| Identifier | Value |
| IUPAC Name | 4-(4-benzyl-1,5-dimethyl-1H-pyrazol-3-yl)-6-chloro-pyrimidin-2-amine |
| CAS Number | 2810887-45-5[1] |
| Molecular Formula | C16H16ClN5[1][2] |
| Molecular Weight | 313.78 g/mol [1][2] |
| SMILES | CC1=C(C(=NN1C)C2=CC(=NC(=N2)N)Cl)CC3=CC=CC=C3[1] |
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Solubility | In DMSO: ≥ 2.08 mg/mL (6.63 mM) | [2] |
| Storage | Powder: -20°C for 3 years; In solvent (-80°C): 6 months | [1][2] |
Biological Activity and Pharmacological Properties
This compound is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][3] sAC is a unique source of the second messenger cyclic AMP (cAMP) that, unlike transmembrane adenylyl cyclases, is regulated by bicarbonate and calcium ions.[4] By binding to the bicarbonate binding site of sAC, this compound allosterically inhibits its enzymatic activity.[4][5] The crystal structure of this compound in complex with sAC has been resolved (PDB ID: 7OVD), providing a basis for structure-based drug design.[5][6]
In Vitro and In Vivo Activity
| Parameter | Value | Species/Cell Line | Assay Type |
| Biochemical IC50 | 195 nM | Human sAC | Biochemical Assay[1][2][7] |
| Cellular IC50 | 92 nM | Human 4-4 cells (sAC-overexpressing) | Cellular Assay[1][2] |
| Cmax (20 mg/kg, p.o.) | 15.5 µM | Mouse | Pharmacokinetic Study[1] |
| AUC (20 mg/kg, p.o.) | 94 µg·h/mL | Mouse | Pharmacokinetic Study[1] |
| MRT (20 mg/kg, p.o.) | 3.95 hours | Mouse | Pharmacokinetic Study[1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and a typical experimental workflow for its evaluation, the following diagrams are provided in the DOT language for Graphviz.
Caption: sAC signaling pathway and inhibition by this compound.
Caption: Experimental workflow for evaluating sAC inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Biochemical IC50 Determination using the "Two-Column" Method
This protocol is adapted from the classical method for measuring adenylyl cyclase activity.[3]
Materials:
-
Purified human sAC protein
-
[α-³²P]ATP
-
[³H]cAMP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 1 mM CaCl₂, 10 mM NaHCO₃
-
Stop Solution: 2% SDS, 40 mM ATP, 1.4 mM cAMP
-
Dowex AG 50W-X4 resin
-
Alumina (B75360) columns
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, purified sAC enzyme, and varying concentrations of this compound (or DMSO vehicle control).
-
Initiation: Start the reaction by adding [α-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding the Stop Solution.
-
Purification of cAMP:
-
Add [³H]cAMP to each tube to monitor recovery.
-
Apply the reaction mixture to a Dowex AG 50W-X4 column.
-
Elute with water and collect the eluate.
-
Apply the Dowex eluate to an alumina column.
-
Wash the alumina column with 100 mM imidazole-HCl (pH 7.5).
-
Elute the [³²P]cAMP and [³H]cAMP with 100 mM imidazole-HCl.
-
-
Quantification:
-
Add the eluate to a scintillation vial with scintillation cocktail.
-
Measure the ³²P and ³H counts using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of cAMP formation, correcting for recovery using the ³H counts.
-
Plot the percentage of sAC inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular IC50 Determination in sAC-Overexpressing Cells
This protocol utilizes HEK293 cells stably overexpressing sAC (often referred to as 4-4 cells) to assess the cellular potency of this compound.[3][8]
Materials:
-
HEK293 cells stably overexpressing human sAC (4-4 cells)
-
DMEM supplemented with 10% FBS
-
This compound stock solution in DMSO
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA, HTRF)
Procedure:
-
Cell Seeding: Seed the 4-4 cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Aspirate the old medium and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with the compound for a specified time (e.g., 30 minutes).
-
-
sAC Stimulation and PDE Inhibition: Add a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. If studying stimulated sAC activity, a stimulus like bicarbonate can be added.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using the assay kit.
-
-
Data Analysis:
-
Normalize the cAMP levels to the vehicle-treated control.
-
Plot the percentage of inhibition of cAMP production against the logarithm of the this compound concentration.
-
Calculate the cellular IC50 value using a non-linear regression curve fit.
-
Mouse Pharmacokinetic Study
This protocol outlines a general procedure for evaluating the pharmacokinetic properties of this compound in mice following oral administration.[1][4]
Materials:
-
Male CD-1 mice
-
This compound formulation for oral gavage (e.g., in a vehicle like 0.5% methylcellulose)
-
Blood collection supplies (e.g., heparinized capillaries, tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single oral dose of the this compound formulation to a cohort of mice (e.g., 20 mg/kg).
-
Blood Sampling:
-
Collect blood samples from a subset of mice at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Collect blood via a suitable method (e.g., tail vein, retro-orbital sinus) into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis:
-
Extract this compound from the plasma samples (e.g., by protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and MRT (mean residence time) using non-compartmental analysis software.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 4. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
TDI-10229: A Technical Guide to a Novel Non-Hormonal Contraceptive Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
TDI-10229 is a potent and orally bioavailable small molecule inhibitor of soluble adenylyl cyclase (sAC), a key enzyme in sperm motility and capacitation. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, pharmacological data, and key experimental protocols. The information presented herein is intended to serve as a resource for researchers and drug development professionals interested in the advancement of non-hormonal contraception.
Introduction
The development of non-hormonal contraceptives represents a significant unmet need in reproductive health. This compound has emerged as a promising candidate, targeting soluble adenylyl cyclase (sAC), an enzyme essential for male fertility in both mice and humans.[1][2][3] Unlike hormonal methods, which can be associated with undesirable side effects, this compound offers a targeted approach by directly inhibiting a critical step in sperm function. This guide details the scientific foundation for this compound's potential as a non-hormonal contraceptive.
Mechanism of Action: Inhibition of Soluble Adenylyl Cyclase (sAC)
This compound functions as a potent inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[4][5] sAC is a unique intracellular enzyme that produces the second messenger cyclic AMP (cAMP) in response to bicarbonate and calcium ions. In sperm, sAC-mediated cAMP production is a critical step in the process of capacitation, which is the final maturation stage that enables sperm to fertilize an egg.[6] By inhibiting sAC, this compound prevents the rise in intracellular cAMP required for sperm motility and the acrosome reaction, two events indispensable for fertilization.[1][6]
The inhibition of sAC by this compound has been shown to prevent several capacitation-induced changes in both mouse and human sperm, including the stimulation of protein kinase A (PKA) activity, tyrosine phosphorylation, alkalinization, and increased beat frequency.[1][3]
dot
Data Presentation
In Vitro and Cellular Potency
This compound demonstrates nanomolar potency against sAC in both biochemical and cellular assays. The following table summarizes the key inhibitory concentrations (IC50) for this compound and its more potent analog, TDI-11861.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound | 160[7], 195[5] | 92[5], 100[3] |
| TDI-11861 | 3[8] | 7[8] |
Pharmacokinetic Properties in Mice
Pharmacokinetic studies in mice have shown that this compound is orally bioavailable and achieves systemic exposure levels sufficient for in vivo efficacy.[4]
| Parameter | Value |
| Dose (Oral) | 5 mg/kg |
| Cmax | 15.5 µM |
| AUC | 94 µg·h/mL |
| Mean Residence Time (MRT) | 3.95 hours |
| Oral Bioavailability (%F) | 59%[4] |
In Vivo Efficacy in Mice
Preclinical studies in mice have demonstrated the contraceptive potential of sAC inhibitors. A single oral dose of a sAC inhibitor rendered male mice temporarily infertile.[1] While detailed efficacy data for this compound is part of a broader study, a more potent analog, TDI-11861, administered at a single 50 mg/kg oral dose, resulted in 100% contraceptive efficacy for up to 2.5 hours post-administration.[9][10] Mating with females during this period resulted in zero pregnancies from 52 pairings.[9] Fertility was fully restored within 24 hours.[1][10]
Experimental Protocols
In Vitro sAC Biochemical Potency Assay
This protocol is based on the "two-column" method for measuring adenylyl cyclase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human sAC protein.
Materials:
-
Purified human sAC protein
-
[α-³²P]ATP
-
Assay Buffer: 50 mM Tris (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, 3 mM DTT, 40 mM NaHCO₃
-
Test compound (e.g., this compound) dissolved in DMSO
-
Dowex and Alumina chromatography columns
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified human sAC protein.
-
Add the test compound at various concentrations (typically a serial dilution). A DMSO control is run in parallel.
-
Initiate the enzymatic reaction by adding [α-³²P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction.
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.
-
Quantify the amount of [³²P]cAMP produced using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
dot
Cellular sAC Activity Assay
Objective: To determine the cellular potency (IC50) of a test compound in a cell-based system.
Materials:
-
HEK293 cells stably overexpressing sAC (4-4 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
3-isobutyl-1-methylxanthine (IBMX)
-
0.1 M HCl for cell lysis
-
cAMP ELISA kit
Procedure:
-
Seed 4-4 cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a short period (e.g., 10 minutes).
-
Stimulate cAMP accumulation by adding a phosphodiesterase (PDE) inhibitor such as IBMX (e.g., 500 µM).
-
Incubate for a defined time (e.g., 5 minutes).
-
Terminate the reaction and lyse the cells with 0.1 M HCl.
-
Clarify the cell lysates by centrifugation.
-
Quantify the intracellular cAMP concentration in the supernatants using a competitive cAMP ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cAMP accumulation for each concentration of the test compound relative to the DMSO control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the log of the compound concentration.
In Vivo Mouse Contraception Study
Objective: To evaluate the in vivo contraceptive efficacy of a test compound in a mouse model.
Animals:
-
Sexually mature male mice (strain to be specified, e.g., CD-1).
-
Sexually mature female mice (strain to be specified, e.g., CD-1).
Materials:
-
Test compound (e.g., this compound or TDI-11861) formulated for oral administration.
-
Vehicle control.
Procedure:
-
Administer a single oral dose of the test compound (e.g., 50 mg/kg) or vehicle to male mice.
-
At a specified time post-dosing (e.g., 30 minutes to 2.5 hours), pair each male mouse with a receptive female mouse.
-
Allow the mice to mate. The duration of cohabitation should be defined (e.g., overnight).
-
The following morning, separate the pairs and check the females for the presence of a vaginal plug as evidence of mating.
-
Monitor the female mice for signs of pregnancy and record the number of litters and pups born.
-
Calculate the contraceptive efficacy as the percentage of mated females that do not become pregnant in the treated group compared to the vehicle-treated control group.
-
To assess reversibility, the same male mice can be re-mated with new females at a later time point (e.g., 24 hours or more) after the initial dosing.
dot
Conclusion
This compound and other potent sAC inhibitors represent a promising new class of non-hormonal contraceptives for men. The data summarized in this guide highlight the potent and specific inhibition of sAC by this compound, its favorable pharmacokinetic profile, and the strong preclinical evidence for its contraceptive efficacy. The detailed experimental protocols provided herein should facilitate further research and development in this important area of reproductive health. Continued investigation into the safety and efficacy of sAC inhibitors is warranted to advance this novel contraceptive strategy towards clinical application.
References
- 1. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Strategies to safely target widely expressed soluble adenylyl cyclase for contraception [frontiersin.org]
- 7. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Soluble adenylyl cyclase inhibitor TDI-11861 blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 10. uni-bayreuth.de [uni-bayreuth.de]
TDI-10229: An In-Depth Technical Guide to In Vivo Studies and Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and in vivo studies for TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC). The information is intended to support researchers and professionals in the fields of drug discovery and development, particularly those with an interest in non-hormonal contraception and sAC-mediated signaling pathways.
Core Preclinical Data of this compound
The following tables summarize the key quantitative data from various in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Value | Species/Cell Line | Assay Conditions | Reference |
| Biochemical IC50 | 158.6 nM | Human (recombinant) | Purified sAC protein | [1] |
| 160 nM | Human (recombinant) | 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, 40 mM HCO₃⁻ | [2] | |
| Cellular IC50 | 92 nM | Rat (4-4 cells overexpressing sAC) | sAC-dependent cAMP accumulation | [3] |
| 102 nM | Rat (4-4 cells overexpressing sAC) | 500 µM IBMX for 5 min | [2] | |
| Binding Affinity (KD) | 176 nM | Human (recombinant) | Surface Plasmon Resonance (SPR) | [2] |
| Association Rate (kon) | 2.3 x 10⁵ M⁻¹s⁻¹ | Human (recombinant) | Surface Plasmon Resonance (SPR) | [2] |
| Dissociation Rate (koff) | 55.8 x 10⁻³ s⁻¹ | Human (recombinant) | Surface Plasmon Resonance (SPR) | [2] |
| Residence Time (1/koff) | 18 seconds | Human (recombinant) | Surface Plasmon Resonance (SPR) | [4] |
Table 2: Mouse Pharmacokinetic Parameters
| Parameter | Value | Dosing | Mouse Strain | Reference |
| Oral Bioavailability (F%) | 59% | 5 mg/kg p.o. | Not Specified | [5] |
| Cmax | 15.5 µM | 5 mg/kg p.o. | Not Specified | [6] |
| AUC | 94 µg·h/mL | 5 mg/kg p.o. | Not Specified | [6] |
| Mean Residence Time (MRT) | 3.95 hours | 5 mg/kg p.o. | Not Specified | [6] |
Signaling Pathway and Experimental Workflows
Visual representations of the core signaling pathway and experimental designs are provided below to facilitate a deeper understanding of the mechanism of action and study protocols.
Experimental Protocols
This section provides detailed methodologies for the key preclinical experiments conducted with this compound.
In Vitro sAC Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on purified sAC enzyme.
-
Enzyme Source: Recombinant human soluble adenylyl cyclase (sAC) purified from Sf9 cells.
-
Assay Buffer: Composition not explicitly detailed in the provided search results, but typically contains a buffering agent (e.g., Tris-HCl), salts, and a protein stabilizer (e.g., BSA).
-
Substrates and Co-factors:
-
ATP: 1 mM
-
Ca²⁺: 2 mM
-
Mg²⁺: 4 mM
-
HCO₃⁻: 40 mM
-
-
Procedure:
-
Purified sAC enzyme is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate and co-factor solution.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of cAMP produced is quantified, typically using a competitive binding assay with a labeled cAMP tracer.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Cellular sAC Activity Assay
-
Objective: To determine the IC50 of this compound in a cellular context.
-
Cell Line: Rat 4-4 cells engineered to overexpress sAC.
-
Procedure:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
Cells are pre-incubated with varying concentrations of this compound.
-
To stimulate cAMP production, cells are treated with 500 µM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a phosphodiesterase inhibitor, for 5 minutes.
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are measured using a suitable immunoassay.
-
IC50 values are determined from the concentration-response curve.
-
Mouse Pharmacokinetic Study
-
Objective: To evaluate the pharmacokinetic profile of this compound in mice.
-
Animal Model: Male mice (strain not specified).
-
Dosing:
-
A single oral dose of 5 mg/kg was administered.
-
The formulation of this compound for oral administration involved dissolution in a vehicle suitable for oral gavage, such as a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[6]
-
-
Sample Collection: Blood samples were collected at various time points post-dosing.
-
Analysis: Plasma concentrations of this compound were determined using a validated analytical method, likely LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Parameters Calculated: Cmax (maximum plasma concentration), AUC (area under the concentration-time curve), MRT (mean residence time), and oral bioavailability (F%) were calculated from the plasma concentration-time data.
In Vivo Male Contraceptive Efficacy Study
-
Objective: To assess the in vivo efficacy of this compound as an on-demand male contraceptive.
-
Animal Model: Male mice.
-
Treatment Groups:
-
This compound group: Received a single oral dose of 50 mg/kg.
-
Vehicle control group: Received the vehicle used to formulate this compound.
-
-
Procedure:
-
Male mice were administered either this compound or the vehicle via oral gavage.
-
Between 30 minutes and 2.5 hours after dosing, each male mouse was paired with a receptive female.
-
The pairs were allowed to mate.
-
Females were subsequently monitored for signs of pregnancy.
-
-
Endpoint: The primary endpoint was the rate of pregnancy in the female mice.
-
Reversibility Assessment: To assess the reversibility of the contraceptive effect, male mice treated with this compound were re-paired with new receptive females at time points greater than 24 hours post-dosing, and the subsequent pregnancy rate was determined.
Selectivity and Safety Assays
-
Objective: To evaluate the selectivity of this compound for sAC over other related enzymes and to assess its general safety profile.
-
Selectivity Panel: The activity of this compound was tested against a panel of 310 kinases and 46 other common drug targets, including GPCRs, ion channels, and nuclear receptors.[7]
-
Cytotoxicity Assay: The cytotoxicity of this compound was evaluated in a suitable cell line at a concentration of 20 µM, which is approximately 200-fold higher than its cellular IC50.[7]
-
Results: this compound did not show significant activity against the panels of kinases and other drug targets and was not cytotoxic at the tested concentration, indicating a favorable selectivity and safety profile.[7]
References
- 1. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide: Pharmacokinetic Properties of TDI-10229 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), in mouse models. The data and protocols summarized herein are derived from key preclinical studies to support further research and development of this compound.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in mice following both intravenous (IV) and oral (PO) administration. The compound exhibits favorable properties, including good oral bioavailability, supporting its use as an in vivo tool compound.[1][2] Quantitative data from these studies are presented below.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (5 mg/kg) |
| Dose | 1 mg/kg | 5 mg/kg |
| Cmax | - | 15.5 µM |
| Tmax | - | 0.5 h |
| AUC (0-last) | 3.1 µM·h | 27.5 µM·h |
| AUC (0-inf) | 3.1 µM·h | 27.8 µM·h |
| t1/2 | 1.8 h | 2.1 h |
| CL (Clearance) | 5.3 mL/min/kg | - |
| Vss (Volume of Distribution) | 0.8 L/kg | - |
| F (Bioavailability) | - | 59% |
| MRT (Mean Residence Time) | - | 3.95 h[3] |
Data for IV and PO administration, with the exception of MRT, are derived from the supplementary information of Fushimi et al., 2021.
Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic studies of this compound in mice, as described in the primary literature.
Animal Models
-
Species: Mouse
-
Strain: CD-1 (Male)
-
Number of Animals: 3 per timepoint
Dosing and Sample Collection
Intravenous (IV) Administration:
-
Dose: 1 mg/kg
-
Vehicle: 10% DMSO, 10% Solutol, 80% Saline
-
Route: Intravenous injection
-
Blood Sampling Timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Oral (PO) Administration:
-
Dose: 5 mg/kg
-
Vehicle: 0.5% Methylcellulose in water
-
Route: Oral gavage
-
Blood Sampling Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Blood samples were collected into EDTA-containing tubes. Plasma was separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of this compound's mechanism of action and the experimental design of the pharmacokinetic studies, the following diagrams have been generated using Graphviz (DOT language).
This compound Mechanism of Action: Inhibition of Soluble Adenylyl Cyclase (sAC) Signaling Pathway
This compound acts as a potent inhibitor of soluble adenylyl cyclase (sAC), an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP) from ATP. Unlike transmembrane adenylyl cyclases, sAC is regulated by bicarbonate (HCO3-) and calcium (Ca2+) ions.[2] By inhibiting sAC, this compound effectively reduces intracellular cAMP levels, thereby modulating downstream signaling pathways.
Experimental Workflow for Mouse Pharmacokinetic Studies
The following diagram illustrates the key steps in the in vivo pharmacokinetic evaluation of this compound in mouse models.
References
Methodological & Application
Protocol for the Dissolution and Preparation of TDI-10229 for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution, storage, and preparation of TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC, ADCY10), for use in biochemical and cellular assays.
Product Information
| Parameter | Value | Reference |
| Molecular Weight | 313.78 g/mol | [1] |
| Molecular Formula | C16H16ClN5 | [1] |
| Biochemical IC50 | 158.6 nM - 195 nM | [2][3][4] |
| Cellular IC50 | 92 nM (in sAC-overexpressing 4-4 cells) | [2][5][6] |
Solubility
Proper dissolution is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Concentration | Notes | Reference |
| DMSO | 125 mg/mL (398.37 mM) | Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility. | [2] |
| 10% DMSO in Corn Oil | ≥ 2.08 mg/mL (≥ 6.63 mM) | Suitable for in vivo preparations. | [2] |
Experimental Protocols
Preparation of Stock Solutions
This protocol details the preparation of a high-concentration stock solution of this compound, which can be stored and later diluted to working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, tightly sealed vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening.[1]
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.138 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
If necessary, use an ultrasonic bath to aid dissolution.[2]
-
Once completely dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[1][2]
Storage of Stock Solutions
Proper storage is essential to maintain the stability and activity of this compound.
| Storage Temperature | Duration | Reference |
| -80°C | Up to 6 months | [1][2] |
| -20°C | Up to 1 month | [1][2] |
| 4°C in DMSO | Up to 2 weeks | [1] |
Note: It is recommended to prepare and use solutions on the same day whenever possible.[1]
Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the stock solution to the final working concentration for use in cell-based or biochemical assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate assay buffer or cell culture medium
Procedure:
-
Thaw a vial of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations.
-
Example for a cell-based assay: To treat cells with a final concentration of 10 µM this compound, you can add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium.
-
Important: Ensure the final concentration of DMSO in the assay does not exceed a level that affects the experimental system (typically ≤ 0.5%).
-
-
Mix the working solution thoroughly before adding it to the experimental setup.
-
For in vivo experiments, working solutions should be freshly prepared on the day of use.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its preparation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound preparation.
References
- 1. This compound|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 4. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Mouse Studies with TDI-10229
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage, administration, and experimental protocols for the use of TDI-10229 in in vivo mouse studies. This compound is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1]
Mechanism of Action
This compound functions by inhibiting soluble adenylyl cyclase (sAC), an enzyme responsible for converting ATP to cyclic AMP (cAMP).[1] Unlike transmembrane adenylyl cyclases, sAC is located in the cytoplasm, nucleus, and mitochondria and is regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. By inhibiting sAC, this compound reduces intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA). This mechanism has been explored for various therapeutic applications, including non-hormonal contraception.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from biochemical, cellular, and pharmacokinetic studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC₅₀ (nM) | Reference |
| Biochemical Assay | Purified Human sAC Protein | 160 | [2][3] |
| Biochemical Assay | Purified Human sAC Protein | 195 | [1][4] |
| Biochemical Assay | Purified Human sAC Protein | 158.6 | [5] |
| Cellular Assay | sAC-overexpressing Rat 4-4 Cells | 92 | [2][3] |
| Cellular Assay | sAC-overexpressing 4-4 Cells | 113.5 | [5] |
| Cellular Assay | sAC-overexpressing Rat 4-4 Cells | 102 | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dosage (Oral) | Cₘₐₓ (µM) | AUC (µg·h/mL) | MRT (hours) | Bioavailability (%) | Reference |
| 5 mg/kg | 15.5 | 94 | 3.95 | Not Reported | [1] |
| Not Specified | Not Reported | Not Reported | Not Reported | 59 | [7] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound.
Caption: Inhibition of the soluble adenylyl cyclase (sAC) signaling pathway by this compound.
Experimental Protocols
This section provides detailed protocols for the preparation and oral administration of this compound in mice.
Preparation of this compound Formulation for Oral Gavage
This protocol is adapted from a formulation designed to enhance the solubility and bioavailability of orally administered compounds.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 2.08 mg/mL, prepare a 20.8 mg/mL stock solution in DMSO.
-
In a sterile microcentrifuge tube, combine the vehicle components. For a 1 mL final volume, add:
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Vortex the mixture thoroughly until a homogenous solution is formed.
-
Add the this compound stock solution to the vehicle. For a 1 mL final volume, add 100 µL of the 20.8 mg/mL this compound stock in DMSO.
-
Vortex the mixture again to ensure complete dissolution of the compound.
-
Add saline to reach the final volume. Add 450 µL of saline to the mixture to bring the total volume to 1 mL.
-
Vortex one final time to ensure the formulation is a clear, homogenous solution.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming may be required. However, ensure the temperature does not degrade the compound.
In Vivo Mouse Study Workflow
The following workflow outlines the key steps for conducting an in vivo study with this compound in mice.
Caption: General experimental workflow for an in vivo mouse study with this compound.
Protocol for Oral Gavage Administration
This protocol provides a standardized procedure for administering this compound to mice via oral gavage. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.[8][9][10]
Materials:
-
This compound formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
Gavage needle (20-22 gauge for most adult mice, with a ball tip)
-
Weigh scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Gavage Needle Measurement:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse. The needle should extend from the corner of the mouth to the last rib (xiphoid process). Mark this length on the needle if necessary.[8]
-
-
Animal Restraint:
-
Securely restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head. The body should be held in a vertical position to facilitate the passage of the needle into the esophagus.[9]
-
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.
-
The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is inserted to the predetermined depth, slowly and steadily depress the syringe plunger to administer the formulation. The administration should take 2-3 seconds.[8]
-
-
Post-Administration:
-
Slowly withdraw the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[8][11]
-
Continue to monitor the animal's health and behavior according to the experimental protocol.
-
Recommended Dosages for In Vivo Mouse Studies
The selection of a specific dose will depend on the research question and the experimental model. Based on published literature, the following dosages have been used:
-
5 mg/kg (oral): This dose was used in pharmacokinetic studies to determine parameters such as Cₘₐₓ, AUC, and MRT.[1]
-
50 mg/kg (oral): A single oral dose of 50 mg/kg has been shown to inhibit sperm motility in mice.
Researchers should perform dose-response studies to determine the optimal dose for their specific experimental endpoint.
Safety and Selectivity
This compound has demonstrated a favorable safety profile in preclinical studies. It was not cytotoxic at concentrations up to 20 µM, which is over 200 times its cellular IC₅₀.[7] Furthermore, it has shown high selectivity for sAC over transmembrane adenylyl cyclase subtypes and did not exhibit significant activity against a large panel of kinases and other common drug targets.[7]
Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC) and in compliance with all applicable laws and regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound|COA [dcchemicals.com]
- 5. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.vt.edu [research.vt.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sperm Motility and Hyperactivation with TDI-10229
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-10229 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme essential for male fertility in both mice and humans.[1][2][3][4] Unlike transmembrane adenylyl cyclases, sAC is directly activated by bicarbonate and calcium ions, playing a crucial role in the signaling cascade that leads to sperm capacitation, hyperactivation, and the acrosome reaction – all prerequisites for successful fertilization.[1][5][6] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate these critical sperm functions, offering insights into its mechanism of action and detailed protocols for experimental application. The inhibition of sAC by this compound is reversible, as demonstrated by the recovery of capacitation-induced cAMP increase after washing out the inhibitor.[7][8]
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of sAC. In sperm, the influx of bicarbonate (HCO₃⁻) upon entry into the female reproductive tract activates sAC, leading to a rapid increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][8] This rise in cAMP is a central event that triggers a downstream signaling cascade, including the activation of Protein Kinase A (PKA).[1][8] PKA, in turn, phosphorylates a variety of substrate proteins, including tyrosine kinases, which leads to an increase in protein tyrosine phosphorylation, a hallmark of capacitation.[1][7]
Furthermore, the sAC-cAMP-PKA pathway contributes to an increase in intracellular pH (alkalinization), which is another critical event in capacitation that modulates the activity of ion channels like CatSper, essential for calcium influx and hyperactivated motility.[7][9] By blocking sAC, this compound effectively prevents this entire cascade of events, leading to a dose-dependent reduction in sperm motility, inhibition of hyperactivation, and failure of the acrosome reaction.[1][2][3]
Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters of sperm function in both mouse and human sperm.
Table 1: Effect of this compound on Sperm Intracellular pH (pHi)
| Species | Condition | Treatment | Intracellular pH (Mean) |
| Mouse | Non-capacitated | DMSO (Vehicle) | 6.7 |
| Mouse | Capacitated | DMSO (Vehicle) | 7.0 |
| Mouse | Capacitated | 5 µM this compound | 6.7 |
| Human | Non-capacitated | DMSO (Vehicle) | 6.8 |
| Human | Capacitated | DMSO (Vehicle) | 7.2 |
| Human | Capacitated | 1 µM this compound | 6.8 |
Data compiled from studies demonstrating that this compound blocks the capacitation-induced increase in intracellular pH.[1][7]
Table 2: Effect of this compound on Sperm Beat Frequency
| Species | Condition | Treatment | Beat Frequency (Hz, Mean) |
| Mouse | Non-capacitated | DMSO (Vehicle) | ~10 |
| Mouse | Bicarbonate-stimulated | DMSO (Vehicle) | Increased |
| Mouse | Bicarbonate-stimulated | This compound | ~10 |
| Human | Basal | DMSO (Vehicle) | Not specified |
| Human | Basal | This compound | 15 |
| Human | Bicarbonate-stimulated | DMSO (Vehicle) | Increased |
| Human | Bicarbonate-stimulated | This compound | No increase |
Data indicates that this compound reduces basal beat frequency and blocks the bicarbonate-induced increase in both mouse and human sperm.[1]
Mandatory Visualizations
Caption: Signaling pathway of this compound in sperm.
Caption: Experimental workflow for assessing this compound effects.
Caption: Logical relationship of this compound's impact on fertility.
Experimental Protocols
Protocol 1: Assessment of Sperm Motility and Hyperactivation using Computer-Assisted Sperm Analysis (CASA)
Objective: To quantify the effect of this compound on sperm motility parameters.
Materials:
-
Sperm sample (mouse caudal epididymal or human ejaculated)
-
Capacitating medium (e.g., TYH for mouse, HTF for human)
-
Non-capacitating medium (same as capacitating but without bicarbonate and BSA/HSA)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
37°C incubator with 5% CO₂
-
CASA system with appropriate slides (e.g., Leja)
Procedure:
-
Prepare sperm suspension in non-capacitating medium.
-
Divide the sperm suspension into treatment groups:
-
Vehicle control (e.g., 0.1% DMSO) in capacitating medium.
-
This compound (e.g., 1-10 µM) in capacitating medium.
-
Vehicle control in non-capacitating medium.
-
-
Incubate the sperm suspensions at 37°C with 5% CO₂ for the desired capacitation time (e.g., 90 minutes for mouse, 3 hours for human).
-
At designated time points, load a small aliquot of each sperm suspension onto a pre-warmed analysis slide.
-
Analyze the samples using the CASA system to determine parameters such as percentage of motile sperm, progressive motility, curvilinear velocity (VCL), straight-line velocity (VSL), and amplitude of lateral head displacement (ALH). Hyperactivated motility is typically defined by high VCL and ALH, and low linearity (LIN).
Protocol 2: Western Blot Analysis of Protein Tyrosine Phosphorylation
Objective: To assess the effect of this compound on a key biochemical marker of capacitation.
Materials:
-
Sperm samples treated as in Protocol 1.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibody: anti-phosphotyrosine (e.g., clone 4G10).
-
Secondary antibody: HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Following incubation, pellet the sperm by centrifugation and wash with PBS.
-
Lyse the sperm pellets in lysis buffer and determine protein concentration.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. A loading control, such as beta-tubulin, should also be probed on the same membrane.
Protocol 3: Acrosome Reaction Assay
Objective: To determine if this compound inhibits the acrosome reaction, a crucial step for fertilization.
Materials:
-
Capacitated sperm samples (treated with vehicle or this compound as in Protocol 1).
-
Acrosome reaction inducer (e.g., progesterone (B1679170) for human sperm, ionomycin (B1663694) or zona pellucida proteins for mouse sperm).
-
Stain for acrosomal status (e.g., FITC-PNA or Coomassie blue).
-
Fixative (e.g., 4% paraformaldehyde).
-
Fluorescence microscope.
Procedure:
-
After capacitation, add the acrosome reaction inducer to the sperm suspensions and incubate for an appropriate time (e.g., 15-30 minutes).
-
Fix the sperm.
-
Stain the sperm with an acrosomal status stain (e.g., incubate with FITC-PNA).
-
Wash the sperm to remove excess stain.
-
Resuspend the sperm and observe under a fluorescence microscope.
-
Count at least 200 sperm per sample and determine the percentage of acrosome-reacted sperm (e.g., sperm with no staining or equatorial band staining for FITC-PNA).
Conclusion
This compound is a valuable pharmacological tool for dissecting the molecular mechanisms underlying sperm motility, hyperactivation, and the acrosome reaction. Its specific inhibition of soluble adenylyl cyclase allows for the targeted investigation of the cAMP-PKA signaling pathway in these essential reproductive processes. The protocols outlined above provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of male fertility and the potential development of novel non-hormonal contraceptives.[1][9]
References
- 1. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization. | LevBuck Laboratory [levbucklab.weill.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: TDI-10229 for High-Throughput Screening of sAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a unique source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is found in the cytoplasm, nucleus, and mitochondria and is regulated by bicarbonate (HCO3-) and calcium (Ca2+) ions, acting as a key intracellular sensor.[1][2][3] Its involvement in various physiological processes, including sperm motility and activation, makes it an attractive target for therapeutic intervention, particularly for non-hormonal contraception.[4]
TDI-10229 is a potent and orally bioavailable inhibitor of sAC.[5][6][7][8] It exhibits nanomolar inhibition in both biochemical and cellular assays, demonstrating high selectivity for sAC over tmACs.[9][10] These characteristics make this compound an excellent tool compound for high-throughput screening (HTS) campaigns aimed at discovering novel sAC inhibitors. These application notes provide detailed protocols for utilizing this compound as a reference compound in both biochemical and cell-based HTS assays for the identification of new sAC inhibitors.
sAC Signaling Pathway
The diagram below illustrates the signaling pathway of soluble adenylyl cyclase (sAC).
References
- 1. mesoscale.com [mesoscale.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. FRET and BRET-Based Biosensors in Live Cell Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 10. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preclinical Evaluation of TDI-10229 in Animal Models
An application note and detailed protocols are provided below for designing and executing preclinical animal studies to evaluate the efficacy of TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC).
Introduction
This compound is a small molecule inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3] sAC is a unique intracellular enzyme that synthesizes the second messenger cyclic AMP (cAMP) in response to bicarbonate and calcium ions, playing a crucial role in various physiological processes.[4] Unlike transmembrane adenylyl cyclases, sAC acts as a sensor for intracellular pH and CO2.[4] this compound offers a valuable tool for investigating the in vivo functions of sAC and holds therapeutic potential in areas such as non-hormonal contraception and diseases involving dysregulated sAC activity.[4][5] This document outlines the experimental design and detailed protocols for assessing the efficacy of this compound in relevant animal models.
Mechanism of Action
This compound functions by binding to the bicarbonate binding site of sAC, which inhibits its enzymatic activity and subsequently reduces the production of cAMP.[4][6] This targeted inhibition allows for the specific interrogation of sAC-mediated signaling pathways.
Signaling Pathway
The following diagram illustrates the signaling pathway modulated by this compound.
Experimental Design and Protocols
A robust experimental design is critical for the successful evaluation of this compound's efficacy. The following workflow provides a general framework that can be adapted to specific disease models.
Experimental Workflow
Quantitative Data Summary
The following tables summarize the known properties of this compound and provide a template for recording experimental results.
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Reference |
| Biochemical IC50 | 195 nM | [1] |
| Cellular IC50 | 92 nM (human 4-4 cells) | [1] |
| Mouse Cmax (5 mg/kg, p.o.) | 15.5 µM | [1] |
| Mouse AUC (5 mg/kg, p.o.) | 94 µg·h/mL | [1] |
| Mouse MRT (5 mg/kg, p.o.) | 3.95 hours | [1] |
| Mouse Bioavailability | 59% | [4] |
Table 2: Template for Animal Efficacy Study Results
| Treatment Group | Dose (mg/kg) | N | Primary Efficacy Endpoint (Mean ± SEM) | Secondary Endpoint 1 (Mean ± SEM) | Secondary Endpoint 2 (Mean ± SEM) |
| Vehicle Control | 0 | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z | ||||
| Positive Control |
Detailed Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study in Mice
-
Animals: Male CD-1 mice, 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dosing:
-
Administer a single oral dose of this compound (e.g., 5 mg/kg) via gavage.
-
For intravenous administration, use a suitable formulation and administer via the tail vein.
-
-
Sample Collection:
-
Collect blood samples (e.g., 50 µL) via retro-orbital or submandibular bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect plasma by centrifuging the blood samples.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software (e.g., Phoenix WinNonlin).
-
Protocol 2: Efficacy Study in a Relevant Animal Model (General Template)
-
Animal Model: Select an animal model relevant to the therapeutic indication being investigated (e.g., a model for male contraception or a disease model with known sAC involvement).
-
Study Groups:
-
Group 1: Vehicle control.
-
Group 2-4: this compound at three different dose levels (e.g., low, medium, high).
-
Group 5: Positive control (if available).
-
Randomize animals into groups (n=8-12 per group).
-
-
Drug Administration:
-
Administer this compound or vehicle daily (or as determined by PK data) via the appropriate route (e.g., oral gavage) for the duration of the study.
-
-
In-life Monitoring:
-
Monitor animal health daily, including clinical signs of toxicity.
-
Measure body weight at regular intervals (e.g., twice weekly).
-
-
Efficacy Endpoints:
-
Define and measure primary and secondary efficacy endpoints at predetermined time points. These will be specific to the disease model.
-
Example for a non-hormonal contraceptive model: Assess sperm motility, capacitation, and fertility rates.
-
Example for a disease model: Measure relevant biomarkers, physiological parameters, or behavioral outcomes.
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals and collect tissues for further analysis.
-
Pharmacodynamic (PD) Assessment: Measure cAMP levels in target tissues to confirm sAC inhibition.
-
Histopathology: Perform histological analysis of relevant organs to assess therapeutic effects and potential toxicity.
-
Gene/Protein Expression: Analyze changes in the expression of downstream targets of the sAC-cAMP pathway.
-
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow and dependencies in designing an effective preclinical study for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Assays for Determining the IC50 of TDI-10229
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
TDI-10229 is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3] sAC is a crucial enzyme involved in intracellular signaling by catalyzing the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[2] Unlike transmembrane adenylyl cyclases, sAC is regulated by bicarbonate and is found in various cellular compartments, playing a key role in diverse physiological processes such as sperm activation and motility.[2][4][5] This document provides detailed protocols for cellular assays designed to measure the half-maximal inhibitory concentration (IC50) of this compound, a critical parameter for evaluating its potency and efficacy in a cellular context.
Principle
The cellular IC50 of this compound is determined by measuring its ability to inhibit the production of cAMP in cells that express sAC. The most common approach utilizes a cell line engineered to overexpress sAC, thereby amplifying the signal window for cAMP accumulation.[6] By treating these cells with a phosphodiesterase (PDE) inhibitor, the degradation of cAMP is prevented, leading to its accumulation in a manner dependent on sAC activity.[6] The subsequent addition of this compound at varying concentrations allows for the quantification of its inhibitory effect on cAMP production. The IC50 value is then calculated from the resulting dose-response curve.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| Biochemical | Purified human sAC protein | N/A | 160 | [4][7] |
| Biochemical | Purified recombinant human sAC | N/A | 195 | [1][2][8] |
| Biochemical | Purified recombinant human sAC | N/A | 158.6 | [6] |
| Cellular | sAC | sAC-overexpressing rat 4-4 cells | 92 | [4][7] |
| Cellular | sAC | Human 4-4 cells (sAC-overexpressing HEK293) | 92 | [1][2] |
| Cellular | sAC | sAC-overexpressing 4-4 cells | 113.5 | [6] |
Signaling Pathway
The signaling pathway inhibited by this compound involves the enzymatic activity of soluble adenylyl cyclase (sAC).
Caption: Inhibition of the sAC signaling pathway by this compound.
Experimental Protocols
Cell Culture and Maintenance
Cell Line: Human 4-4 cells (HEK293 cells stably overexpressing sAC)[6] or sAC-overexpressing rat 4-4 cells.[4][7]
Materials:
-
Human 4-4 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks and plates (24-well or 96-well)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture Human 4-4 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For the assay, seed the cells into 24-well or 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. A typical seeding density is 1 x 10^5 cells per well for a 24-well plate.[6]
Cellular IC50 Determination Assay
Principle: This assay measures the accumulation of cAMP in sAC-overexpressing cells in the presence of a PDE inhibitor and varying concentrations of this compound.
Materials:
-
Human 4-4 cells seeded in 24-well or 96-well plates
-
This compound stock solution (in DMSO)
-
3-isobutyl-1-methylxanthine (IBMX), a pan-selective PDE inhibitor[6]
-
Assay buffer (e.g., serum-free DMEM)
-
DMSO (vehicle control)
-
cAMP assay kit (e.g., ELISA, HTRF, or other commercially available kits)
-
Lysis buffer (compatible with the chosen cAMP assay kit)
Protocol:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range that will encompass the expected IC50 (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
One hour before the assay, aspirate the culture medium from the cells and replace it with fresh assay buffer.[6]
-
Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 30 minutes) at 37°C.
-
To initiate cAMP accumulation, add IBMX to each well to a final concentration of 500 µM.[6]
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.[6] The optimal incubation time should be determined empirically to ensure the cAMP signal is robust but not saturated.
-
Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in the cAMP assay kit.
-
Quantify the amount of accumulated cAMP in each well using a suitable cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data by setting the cAMP level in the vehicle-treated (DMSO) wells as 100% activity and the cAMP level in wells with a maximally effective concentration of a known sAC inhibitor or no cells as 0% activity.
-
Plot the percentage of sAC activity against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the workflow for determining the cellular IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) [ouci.dntb.gov.ua]
- 6. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound|COA [dcchemicals.com]
Application Notes and Protocols: Assessing the Impact of TDI-10229 on the Acrosome Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The acrosome reaction is a crucial exocytotic event that allows spermatozoa to penetrate the zona pellucida and fertilize the oocyte.[1] This process is the culmination of a series of molecular events known as capacitation.[1] A key enzyme in this pathway is the soluble adenylyl cyclase (sAC), which synthesizes cyclic AMP (cAMP) in response to bicarbonate and calcium ions.[2][3] TDI-10229 is a potent and selective inhibitor of sAC (ADCY10).[4][5][6] By blocking sAC activity, this compound prevents the rise in cAMP necessary for capacitation and the subsequent acrosome reaction, making it a candidate for non-hormonal contraception.[2][7] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on the acrosome reaction in mammalian sperm.
Signaling Pathway of the Acrosome Reaction and Inhibition by this compound
The acrosome reaction is triggered by the binding of capacitated sperm to the oocyte's zona pellucida (or by physiological inducers like progesterone (B1679170) in humans).[8][9] This binding initiates a signaling cascade that is highly dependent on the cAMP produced by sAC. Bicarbonate (HCO₃⁻), present in the female reproductive tract, is a primary activator of sAC.[2][10] The resulting increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various proteins, leading to an influx of calcium (Ca²⁺).[1][10] This sustained high level of intracellular calcium is the ultimate trigger for the fusion of the sperm's plasma membrane with the outer acrosomal membrane, releasing the enzymatic contents of the acrosome.[8][11]
This compound acts by directly inhibiting sAC, thereby preventing the initial bicarbonate-induced cAMP surge.[2][7] This blockade disrupts the entire downstream signaling cascade, including PKA activation, protein phosphorylation, and calcium influx, ultimately inhibiting the acrosome reaction.[2][12]
References
- 1. Signaling pathways in sperm capacitation and acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central role of soluble adenylyl cyclase and cAMP in sperm physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Signal transduction pathways that regulate sperm capacitation and the acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization. [vivo.weill.cornell.edu]
Troubleshooting & Optimization
Overcoming solubility issues with TDI-10229 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with the soluble adenylyl cyclase (sAC) inhibitor, TDI-10229, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3][4][5] It functions by binding to the bicarbonate binding site of sAC, which prevents its enzymatic function.[4][6] this compound exhibits nanomolar inhibition of sAC in both biochemical and cellular assays.[1][4][5]
Q2: What is the reported solubility of this compound?
The aqueous solubility of this compound is reported to be low. One study indicates a solubility of 1.3 μg/mL.[6] However, with the use of co-solvents, a clear solution of ≥ 2.08 mg/mL can be achieved.[1]
Q3: How should I store this compound powder and stock solutions?
-
DMSO Stock Solutions: Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1][2][3] It is recommended to prepare and use solutions on the same day. If advance preparation is necessary, store as aliquots in tightly sealed vials at -20°C.[2] Before use, allow the product to equilibrate to room temperature for at least 1 hour prior to opening the vial.[2]
Troubleshooting Guide
Issue: Precipitate formation when diluting DMSO stock solution into aqueous buffer/media.
This is a common issue for poorly soluble compounds. The following steps can help troubleshoot and overcome this problem.
1. Optimize Solvent Concentration:
-
Decrease Final DMSO Concentration: While DMSO is a good initial solvent, high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 1% in your aqueous solution.
-
Use of Co-solvents: For in vivo studies or challenging in vitro assays, a co-solvent system may be necessary. A recommended formulation involves a mixture of DMSO, PEG300, and Tween-80.[1]
2. Modify the Dissolution Protocol:
-
Sonication: After diluting the DMSO stock into the aqueous solution, sonicate the mixture. This can help to break down aggregates and increase the dispersion of the compound.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
-
Warming: Gently warming the solution to 37°C may improve solubility. However, be cautious about the temperature stability of this compound and other components in your solution.
3. Adjust the pH of the Aqueous Solution:
Quantitative Data Summary
Table 1: this compound Potency
| Assay Type | IC50 |
| Biochemical (in vitro) | 160 nM - 195 nM[1][6][7] |
| Cellular (in sAC-overexpressing cells) | 92 nM - 102 nM[1][6][7] |
Table 2: Recommended Solvents for Stock and Working Solutions
| Solution Type | Solvent | Concentration | Storage |
| Stock Solution | DMSO | 10 mM[1] | -20°C (1 month) or -80°C (6 months)[1][2][3] |
| In Vivo Formulation | DMSO, PEG300, Tween-80, Saline | See Protocol Below | Prepare fresh |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 313.78 g/mol ).[2][3]
-
Add DMSO: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle warming may be applied if necessary.
-
Store: Store the stock solution in aliquots at -20°C or -80°C.[1][2][3]
Protocol 2: Preparation of an In Vivo Formulation (≥ 2.08 mg/mL)
This protocol is adapted from a commercially available datasheet and yields a clear solution.[1]
-
Prepare a Concentrated Stock: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Mix with PEG300: In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add Tween-80: To the mixture from step 2, add 50 µL of Tween-80 and mix until uniform.
-
Final Dilution with Saline: Add 450 µL of saline to the mixture and mix to achieve a final volume of 1 mL. The final concentration of this compound will be ≥ 2.08 mg/mL.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound solubility issues.
Caption: Simplified signaling pathway of soluble adenylyl cyclase (sAC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to optimize TDI-10229 concentration for maximum sAC inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of TDI-10229 for maximal inhibition of soluble adenylyl cyclase (sAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit sAC?
This compound is a potent, orally bioavailable small molecule inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3][4] It functions by binding to the bicarbonate binding site of the enzyme, which prevents its activation and subsequent production of cyclic AMP (cAMP).[1][4][5] This mechanism is distinct from the G-protein regulation of transmembrane adenylyl cyclases (tmACs), contributing to this compound's selectivity for sAC.[1][5]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the experimental setup. It is crucial to distinguish between biochemical and cellular assays.
-
Biochemical IC50: In assays using purified human sAC protein, the IC50 of this compound is approximately 160 nM .[1][5] Another source reports a biochemical IC50 of 195 nM .[3][6]
-
Cellular IC50: In cellular assays, such as those using sAC-overexpressing rat 4-4 cells, the IC50 is reported to be around 92 nM [1][3][5][6] and 102 nM [7].
The difference in these values can be attributed to factors like cell permeability, off-target effects within a cellular environment, and the specific conditions of each assay.[8][9]
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in DMSO. For in vivo studies, a common vehicle formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[6] Always refer to the manufacturer's product data sheet for specific solubility information.[6] For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Troubleshooting Guide
Problem 1: Higher than expected IC50 value in my biochemical assay.
-
Possible Cause 1: Incorrect assay conditions.
-
Possible Cause 2: Enzyme degradation.
-
Solution: Use freshly purified sAC protein for your assays. If using frozen stocks, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
-
Possible Cause 3: Inaccurate inhibitor concentration.
-
Solution: Verify the concentration of your this compound stock solution. Perform serial dilutions carefully to ensure the accuracy of the concentrations used in the dose-response curve.
-
Problem 2: Discrepancy between biochemical and cellular IC50 values.
-
Possible Cause 1: Cell permeability issues.
-
Possible Cause 2: Presence of efflux pumps.
-
Solution: Some cell lines express efflux pumps that can actively remove small molecules, reducing the intracellular concentration of the inhibitor. You may need to co-incubate with an efflux pump inhibitor as a control experiment.
-
-
Possible Cause 3: High protein binding in cell culture media.
-
Solution: Components in the cell culture media, such as serum proteins, can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration during the inhibitor incubation period if your experimental design allows.
-
Problem 3: Lack of sAC inhibition in my cellular assay.
-
Possible Cause 1: Low sAC expression in the chosen cell line.
-
Possible Cause 2: Suboptimal stimulation of sAC activity.
-
Possible Cause 3: Reversibility of inhibition.
Data Presentation
Table 1: Potency of this compound against Soluble Adenylyl Cyclase (sAC)
| Assay Type | Target | Species | IC50 (nM) | Reference(s) |
| Biochemical | Purified sAC protein | Human | 160 | [1][5] |
| Biochemical | Purified sAC protein | Human | 195 | [3][6] |
| Cellular | sAC-overexpressing 4-4 cells | Rat | 92 | [1][3][5][6] |
| Cellular | sAC-overexpressing 4-4 cells | Rat | 102 | [7] |
| Cellular | sAC-overexpressing 4-4 cells | Rat | 113.5 | [8][9] |
Table 2: Binding Kinetics of this compound
| Parameter | Value | Reference(s) |
| On-rate (kon) | 2.3 x 10⁵ /ms | [7] |
| Off-rate (koff) | 55.8 x 10⁻³ /s | [7] |
| Dissociation Constant (KD) | 176 nM | [7] |
| Residence Time (1/koff) | ~20 seconds | [11] |
Experimental Protocols
Biochemical sAC Inhibition Assay
This protocol is based on the "two-column" method for measuring the conversion of [α-³²P] ATP to [³²P] cAMP.
-
Reaction Setup:
-
Prepare a reaction buffer containing 50 mM Tris (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, 3 mM DTT, and 40 mM NaHCO₃.[10][12]
-
Add purified human sAC protein to the reaction buffer to a final concentration of approximately 5 nM.[8][9]
-
Add varying concentrations of this compound or DMSO (as a vehicle control) to the reaction mixture.
-
Pre-incubate the enzyme with the inhibitor for 15 minutes.[13]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding [α-³²P] ATP.
-
Incubate at 30°C.
-
-
Termination and Quantification:
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Cellular sAC Inhibition Assay
This protocol is designed to measure the inhibition of sAC in a cellular context.
-
Cell Culture:
-
Inhibitor Treatment:
-
Stimulation of cAMP Accumulation:
-
Cell Lysis and Quantification:
-
Data Analysis:
-
Normalize the cAMP levels to the DMSO-treated control.
-
Plot the normalized cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Visualizations
Caption: sAC signaling pathway and the inhibitory action of this compound.
Caption: Workflow for biochemical and cellular sAC inhibition assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 9. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Small Molecule Inhibitors of Soluble Adenylyl Cyclase (sAC) for Use as Male Contraceptives - ProQuest [proquest.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting unexpected results in TDI-10229 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and unexpected results encountered during experiments with TDI-10229.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3][4] Its mechanism of action involves binding to the bicarbonate binding site of sAC, which prevents the enzyme from converting ATP into the second messenger cyclic AMP (cAMP).[2] This inhibition is highly selective for sAC over other adenylyl cyclase isoforms, such as transmembrane adenylyl cyclases (tmACs).[2][5]
This compound Mechanism of Action
Caption: Diagram of the sAC signaling pathway and its inhibition by this compound.
Q2: What are the key chemical and pharmacokinetic properties of this compound?
Understanding the properties of this compound is crucial for proper experimental design. Key quantitative data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C16H16ClN5 | [4] |
| Molecular Weight | 313.78 g/mol | [4] |
| Biochemical IC50 | 160 - 195 nM (human sAC) | [1][5] |
| Cellular IC50 | 92 nM (in sAC-overexpressing 4-4 cells) | [1][5] |
| Aqueous Solubility | 1.3 µg/mL | [5] |
| Binding Residence Time | ~25 seconds | [5] |
| Mouse Bioavailability (Oral) | 59% | [2] |
| Mouse Cmax (5 mg/kg p.o.) | 15.5 µM | [1] |
| Mouse AUC (5 mg/kg p.o.) | 94 µg·h/mL | [1] |
| Mouse MRT (5 mg/kg p.o.) | 3.95 hours | [1] |
Q3: How should I properly store and handle this compound?
Correct storage and handling are critical to maintain the compound's integrity.
-
Powder: Store the solid form of this compound at -20°C for up to 2 years.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles to prevent degradation. Aliquot the stock solution into smaller, single-use volumes.
Section 2: Troubleshooting In Vitro Experiments
Q4: I'm observing lower-than-expected potency or inconsistent inhibition in my cell-based assays. What could be the cause?
This is a common issue that can stem from several factors related to the compound's properties and the experimental setup. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for weak or inconsistent in vitro results.
Key Considerations:
-
Solubility: this compound has low aqueous solubility (1.3 µg/mL).[5] It may precipitate out of solution when diluted from a DMSO stock into aqueous assay buffer, lowering the effective concentration. Visually inspect for precipitation.
-
Compound Integrity: Ensure the compound has not degraded due to improper storage or multiple freeze-thaw cycles.[1]
-
Cell Health: Stressed, overly confluent, or unhealthy cells can exhibit altered signaling pathways and inconsistent responses.
-
Target Expression: The level of sAC expression in your cell line will directly impact the observed potency of an inhibitor.
Q5: My inhibitory effect disappears immediately after washing the cells or diluting the compound. Is this expected?
Yes, this is an expected outcome due to the inhibitor's binding kinetics. This compound has a very short residence time on the sAC enzyme, approximately 25 seconds.[5] This means it dissociates from its target very quickly.
-
Implication: In experiments involving wash-out steps or significant dilution (like a jump dilution assay), the inhibitory effect of this compound will be rapidly lost as the compound unbinds from sAC.[5]
-
Experimental Design: To maintain inhibition, this compound must be present in the assay medium throughout the experiment. Avoid wash-out steps prior to measuring the downstream effect if you intend to measure the inhibited state.
Caption: Short vs. long residence time after inhibitor removal.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Oral Administration (Mice)
Ensuring complete dissolution of this compound is critical for achieving adequate exposure in vivo. The following protocols have been published for preparing this compound for oral gavage (p.o.).[1]
Method A: PEG300/Tween-80/Saline Formulation This protocol yields a clear solution of ≥ 2.08 mg/mL.[1]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of dosing solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly until uniform.
-
Add 50 µL of Tween-80 to the mixture. Mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Method B: Corn Oil Formulation This protocol is an alternative but should be used cautiously for dosing periods longer than two weeks.[1]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of dosing solution, add 100 µL of the DMSO stock solution to 900 µL of Corn oil.
-
Mix thoroughly until a uniform suspension/solution is achieved.
-
The final vehicle composition will be 10% DMSO and 90% Corn oil.
Protocol 2: General In Vitro sAC Inhibition Assay
This protocol is a generalized procedure based on methodologies used to characterize sAC inhibitors.[6][7] Specific details may need to be optimized for your system.
-
Cell Culture: Plate cells (e.g., sAC-expressing 4-4 cells or a relevant cell line) at an optimized density and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and replace it with a serum-free or low-serum medium containing the desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO). Incubate for a pre-determined time (e.g., 30-60 minutes) to allow the inhibitor to enter the cells and bind to sAC.
-
Stimulation: Add a known sAC activator (e.g., bicarbonate) to the medium. This step should be performed in the continued presence of this compound.
-
Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure intracellular cAMP levels using a suitable method, such as a competitive immunoassay (ELISA) or a fluorescence-based assay.
-
Data Analysis: Normalize the cAMP levels to the vehicle-treated control. Plot the normalized cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound|COA [dcchemicals.com]
- 5. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 7. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
Methods to minimize TDI-10229 degradation in experimental setups
Welcome to the technical support center for TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental setups and to address common challenges that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] sAC is an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting sAC, this compound effectively reduces intracellular cAMP levels, thereby modulating downstream cellular processes.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of this compound. For long-term storage, the powdered form of the compound is stable for up to two years when stored at -20°C.[3] Stock solutions in DMSO can be stored for up to six months at -80°C or for one month at -20°C.[2] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a common vehicle for administration is a mixture of DMSO, PEG300, Tween-80, and saline, or a mixture of DMSO and corn oil.[2]
Q4: What are the known IC₅₀ values for this compound?
A4: The half-maximal inhibitory concentration (IC₅₀) of this compound for sAC is approximately 195 nM in biochemical assays.[1][2] In cellular assays using human 4-4 cells, the IC₅₀ is reported to be 92 nM.[1][4]
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses potential issues related to the stability and degradation of this compound in experimental settings.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of compound activity over time | Chemical Degradation: this compound contains pyrazole (B372694) and chloropyrimidine moieties, which can be susceptible to certain conditions. While specific degradation pathways for this compound are not extensively published, general principles suggest potential susceptibility to: - Hydrolysis: The ester and amide-like functionalities within the heterocyclic rings could be prone to hydrolysis, especially at non-neutral pH. Pyrazole derivatives have been noted to have improved hydrolytic stability at neutral pH.[5] - Oxidation: The nitrogen-containing heterocyclic rings could be susceptible to oxidation. Pyrazoles are generally resistant to oxidation, but strong oxidizing agents should be avoided.[6] - Photodegradation: Pyrimidine derivatives can be susceptible to photodegradation upon exposure to UV light.[7][8] | pH Control: Maintain the pH of aqueous solutions as close to neutral (pH 7.4) as experimentally feasible. Solvent Purity: Use high-purity, anhydrous solvents (e.g., DMSO) to prepare stock solutions to minimize water content and potential hydrolysis. Inert Atmosphere: For long-term storage of solutions, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen. Light Protection: Store stock solutions and handle working solutions in amber vials or tubes, or wrap containers with aluminum foil to protect from light. Minimize exposure to ambient light during experiments where possible. Fresh Preparations: Whenever possible, prepare fresh working dilutions from a frozen stock solution immediately before each experiment. For in vivo studies, it is highly recommended to prepare solutions on the same day of use.[2] |
| Precipitation of the compound in aqueous media | Low Aqueous Solubility: this compound has low aqueous solubility. Diluting a concentrated DMSO stock solution directly into an aqueous buffer can cause the compound to precipitate out. | Use of Co-solvents: For in vivo formulations, co-solvents such as PEG300 and surfactants like Tween-80 are used to improve solubility.[2] For in vitro assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent effects on the biological system. Stepwise Dilution: When preparing working solutions, perform serial dilutions. Adding the DMSO stock to a small volume of media and then gradually adding more media while vortexing can help prevent precipitation. Sonication: Gentle sonication can aid in the dissolution of the compound if precipitation occurs during preparation.[1] |
| Inconsistent experimental results | Compound Adsorption: Small molecules can adsorb to the surface of plasticware, leading to a lower effective concentration in the assay. Repeated Freeze-Thaw Cycles: As mentioned, these cycles can lead to degradation and precipitation of the compound from the stock solution. | Use of Low-Adhesion Tubes: Consider using low-adhesion polypropylene (B1209903) tubes for storing and handling this compound solutions. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing of the main stock. |
Data Summary
In Vitro and In Vivo Potency & Pharmacokinetics of this compound
| Parameter | Value | Species/System | Reference |
| Biochemical IC₅₀ (sAC) | 195 nM | - | [1][2] |
| Cellular IC₅₀ (Human 4-4 cells) | 92 nM | Human | [1][4] |
| Cₘₐₓ (5 mg/kg, p.o.) | 15.5 µM | Mouse | [1][2] |
| AUC (5 mg/kg, p.o.) | 94 µg·h/mL | Mouse | [1][2] |
| MRT (5 mg/kg, p.o.) | 3.95 hours | Mouse | [1][2] |
Recommended Storage Durations for this compound
| Formulation | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 2 years | [3] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [2] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [2] |
| Stock Solution in DMSO | 4°C | Up to 2 weeks | [3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh the desired amount of this compound powder in a sterile tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). d. Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary. e. Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) tubes. f. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol for In Vivo Formulation
This is an example protocol and may require optimization for specific experimental needs.
-
Materials: this compound DMSO stock solution, PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline formulation): a. For a final volume of 1 mL, start with 100 µL of the this compound DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex again until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well. e. The resulting solution should be clear. If precipitation occurs, gentle warming and sonication may be used. This formulation should be prepared fresh on the day of the experiment.[1]
Visualizations
Caption: The soluble adenylyl cyclase (sAC) signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for addressing common issues with this compound in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|COA [dcchemicals.com]
- 4. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing TDI-10229 in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with TDI-10229 in long-term cell culture experiments. While this compound, a potent and selective inhibitor of soluble adenylyl cyclase (sAC), has been reported to have low cytotoxicity at effective concentrations, this guide is designed to address specific issues that may arise during prolonged experimental timelines.[1][2]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter when using this compound in your cell culture experiments.
Issue 1: Increased Cell Death Observed in Long-Term Cultures Treated with this compound
-
Possible Cause 1: High Concentration or Extended Exposure. While this compound has a wide therapeutic window, long-term exposure to any compound can eventually impact cell health. Cytotoxicity can be dose- and time-dependent.
-
Recommended Solution:
-
Optimize Concentration: Perform a dose-response curve with a wide range of this compound concentrations (e.g., from 1 nM to 20 µM) over your intended long-term culture period to determine the optimal non-toxic concentration for your specific cell line.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., treat for 48 hours, then culture in drug-free medium for 24 hours) to reduce cumulative exposure.
-
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations, especially over extended periods.
-
Recommended Solution:
-
Minimize Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible, ideally ≤ 0.1%.
-
Vehicle Control: Always include a vehicle-only control (medium with the same final concentration of solvent as your treated samples) in your experiments to assess the effect of the solvent on cell viability.
-
-
-
Possible Cause 3: Cell Line Sensitivity. Different cell lines can have varying sensitivities to a compound.
-
Recommended Solution:
-
Titrate for Your Cell Line: Perform a cell viability assay (e.g., MTT or CellTox™ Green assay) to determine the specific IC50 for cytotoxicity in your cell line.
-
Consider a Less Sensitive Cell Line: If your current cell line is particularly sensitive, consider using a different, more robust cell line for your long-term studies if your experimental goals allow.
-
-
-
Possible Cause 4: Off-Target Effects. At concentrations significantly higher than the IC50 for sAC, this compound could potentially have off-target effects. Although this compound has been shown to be highly selective, this possibility cannot be entirely ruled out in sensitive systems or at high concentrations.[1][3]
-
Recommended Solution:
-
Use the Lowest Effective Concentration: Use the lowest concentration of this compound that effectively inhibits sAC to minimize the risk of off-target effects.
-
Validate with a Second Inhibitor: If possible, use a structurally different sAC inhibitor to confirm that the observed phenotype is due to on-target inhibition of sAC.
-
-
Issue 2: Inconsistent Results or Loss of this compound Efficacy Over Time
-
Possible Cause 1: Compound Instability or Degradation. Long-term incubation in culture medium at 37°C can lead to the degradation of some small molecules.
-
Recommended Solution:
-
Frequent Media Changes: Replenish the culture medium with freshly prepared this compound at regular intervals (e.g., every 48-72 hours) to maintain a consistent concentration of the active compound.
-
Proper Storage: Store the this compound stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month) to prevent degradation.[4]
-
-
-
Possible Cause 2: Cell Culture Conditions. Suboptimal cell culture conditions can stress cells, making them more susceptible to drug-induced effects and leading to inconsistent results.
-
Recommended Solution:
-
Maintain Optimal Culture Conditions: Ensure proper cell seeding density, media composition, pH, and CO2 levels. Avoid letting cells become over-confluent.
-
Regularly Monitor Cell Health: Visually inspect your cells daily for any changes in morphology or growth patterns.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[4] sAC is an enzyme that produces the second messenger cyclic AMP (cAMP) from ATP. Unlike transmembrane adenylyl cyclases (tmACs), sAC is regulated by bicarbonate and is found in intracellular compartments. By inhibiting sAC, this compound reduces the intracellular levels of cAMP, thereby modulating various downstream signaling pathways.
Q2: Is this compound generally considered cytotoxic?
No, published studies have shown that this compound is not cytotoxic at concentrations as high as 20 µM, which is over 200 times its cellular IC50 for sAC inhibition.[1][2] It has also demonstrated high selectivity for sAC over other kinases and drug targets.[1][3]
Q3: What are the reported IC50 values for this compound?
The IC50 values for this compound can vary depending on the assay conditions:
-
Cellular Assay (sAC-overexpressing rat 4-4 cells): ~92 nM[3]
-
Cellular Assay (human 4-4 cells): ~92 nM[4]
Q4: How should I prepare and store this compound?
-
Preparation: For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution.
-
Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell/Assay Type | Reference |
| Biochemical IC50 | 159 ± 7 nM | Purified human sAC protein | [3] |
| Cellular IC50 | 92 nM | sAC-overexpressing rat 4-4 cells | [3] |
| Non-cytotoxic Concentration | Up to 20 µM | Not specified | [1][2] |
| Molecular Weight | 313.78 g/mol | N/A | [6] |
| Molecular Formula | C16H16ClN5 | N/A | [6] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability in response to this compound treatment.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range would be from 40 µM down to 2 nM (final concentrations will be 20 µM to 1 nM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-cell" control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the appropriate treatment or control solution.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours, or longer for long-term studies).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently by pipetting or shaking for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the "no-cell" control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability) and plot the results to determine the IC50 for cytotoxicity.
-
Visualizations
Caption: Simplified signaling pathway of soluble adenylyl cyclase (sAC) and its inhibition by this compound.
Caption: Troubleshooting workflow for addressing unexpected cytotoxicity with this compound in long-term cell culture.
Caption: Potential pathways of drug-induced cytotoxicity that could be considered in troubleshooting.
References
- 1. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|COA [dcchemicals.com]
Technical Support Center: Optimizing TDI-10229 Incubation for Sperm Function Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times when using the soluble adenylyl cyclase (sAC) inhibitor, TDI-10229, in sperm function assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect sperm function?
A1: this compound is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme essential for male fertility.[1][2][3] By inhibiting sAC, this compound prevents the production of cyclic AMP (cAMP), a critical second messenger in sperm.[1][4] This disruption of the cAMP signaling pathway leads to the inhibition of key sperm functions required for fertilization, including capacitation, hyperactivated motility, and the acrosome reaction.[1][5][6]
Q2: What is a recommended starting point for incubation time with this compound in sperm function assays?
A2: The optimal incubation time can vary depending on the specific assay, sperm species (mouse or human), and experimental conditions. However, based on published data, a pre-incubation time of 10-30 minutes with this compound before inducing the sperm function (e.g., capacitation or acrosome reaction) is a reasonable starting point. For endpoint assays, incubation times will align with the specific protocol for that assay (e.g., 90 minutes for mouse sperm capacitation).
Q3: Is the inhibitory effect of this compound reversible?
A3: Yes, the inhibition of sAC by this compound is reversible. Diluting the sperm sample in an inhibitor-free medium can restore sAC activity and the associated sperm functions.[4]
Q4: How does the optimal incubation time for this compound differ between mouse and human sperm?
A4: Human sperm generally require a longer capacitation time in vitro compared to mouse sperm. For instance, studies have shown that mouse sperm are typically capacitated for 90 minutes, while human sperm are capacitated for 3 hours or more before inducing the acrosome reaction.[6] Consequently, experiments involving this compound with human sperm may require longer overall incubation periods.
Troubleshooting Guides
Issue 1: Incomplete or no inhibition of sperm function observed.
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | The pre-incubation time with this compound may be too short for the inhibitor to effectively penetrate the sperm and inhibit sAC. Solution: Perform a time-course experiment by pre-incubating sperm with this compound for varying durations (e.g., 10, 30, 60 minutes) before initiating the assay to determine the optimal pre-incubation time. |
| Inadequate Inhibitor Concentration | The concentration of this compound may be too low to achieve complete inhibition. Solution: Conduct a dose-response experiment with a range of this compound concentrations to determine the IC50 for your specific experimental conditions. |
| High Sperm Concentration | A high concentration of sperm may require a higher concentration of this compound or a longer incubation time for effective inhibition. Solution: Optimize the sperm concentration for your assay or adjust the this compound concentration and/or incubation time accordingly. |
Issue 2: High incidence of spontaneous acrosome reaction.
| Possible Cause | Troubleshooting Step |
| Prolonged Incubation | Extended incubation under capacitating conditions can lead to a higher rate of spontaneous acrosome reactions.[7] Solution: Optimize the capacitation time for your specific sperm samples. A time-course experiment (e.g., 1, 2, 3, 4 hours) can help identify the optimal window for achieving capacitation without a significant increase in spontaneous acrosome reactions. |
| Suboptimal Media or Reagents | The quality of the capacitation medium and other reagents can influence sperm viability and the rate of spontaneous acrosome reaction. Solution: Ensure all media and reagents are of high quality and properly prepared. Test different batches of media components if variability is observed. |
Data Presentation
Table 1: Effect of this compound on cAMP Levels and PKA Activity in Mouse and Human Sperm
| Species | Parameter | Condition | Time Point | Effect of this compound | Reference |
| Mouse | cAMP Levels | Capacitating | 10 min (peak) | Complete block of bicarbonate-dependent increase | [1][4] |
| Human | cAMP Levels | Capacitating | 40 min (peak) | Complete block of bicarbonate-dependent increase | [1][4] |
| Mouse | PKA Activity | Capacitating | 45 min | Complete prevention of capacitation-induced increase | [8] |
| Human | PKA Activity | Capacitating | 60 min | Complete prevention of capacitation-induced increase | [8] |
Table 2: Recommended Incubation Times for Sperm Function Assays with this compound
| Assay | Species | Capacitation Time | This compound Pre-incubation | Acrosome Reaction Induction | Reference |
| Capacitation (Tyrosine Phosphorylation) | Mouse | 90 min | With capacitating buffer | N/A | [4][6] |
| Capacitation (Tyrosine Phosphorylation) | Human | 90 min | With capacitating buffer | N/A | [4][6] |
| Acrosome Reaction | Mouse | 90 min | With capacitating buffer or post-capacitation | 15 min with Zona Pellucida | [4] |
| Acrosome Reaction | Human | 180 min (3 hours) | With capacitating buffer or post-capacitation | 15 min with Progesterone (B1679170) | [4][6] |
| Intracellular pH (pHi) Measurement | Mouse/Human | 60 min | With capacitating buffer | N/A | [4] |
Experimental Protocols
Protocol 1: Optimizing this compound Pre-incubation Time for Inhibition of Capacitation
-
Sperm Preparation: Prepare sperm from your species of interest (mouse or human) and resuspend in a non-capacitating medium.
-
Experimental Setup: Aliquot the sperm suspension into several tubes.
-
Time-Course Pre-incubation: Add a fixed, effective concentration of this compound (e.g., 5 µM) to the tubes at different time points (e.g., 60, 45, 30, 15, and 0 minutes) before the start of capacitation. Include a vehicle control (e.g., DMSO).
-
Initiate Capacitation: At time 0, add the capacitating medium to all tubes simultaneously.
-
Incubation: Incubate all samples for the standard capacitation time for your species (e.g., 90 minutes for mouse, 3 hours for human).
-
Assay for Capacitation: At the end of the incubation period, assess a marker of capacitation, such as tyrosine phosphorylation, using Western blotting.
-
Analysis: Determine the shortest pre-incubation time that results in maximal inhibition of the capacitation marker.
Protocol 2: Acrosome Reaction Assay with this compound
-
Sperm Capacitation: Incubate prepared sperm in a capacitating medium for the appropriate duration (90 minutes for mouse, 3 hours for human).
-
Addition of this compound:
-
To inhibit capacitation-dependent acrosome reaction: Add this compound at the beginning of the capacitation period.
-
To assess the role of sAC in the acrosome reaction itself: Add this compound after the capacitation period is complete.
-
-
Induction of Acrosome Reaction: Add a physiological inducer of the acrosome reaction (e.g., solubilized zona pellucida for mouse sperm, progesterone for human sperm) and incubate for 15 minutes.
-
Staining and Analysis: Fix the sperm and stain to differentiate between acrosome-intact and acrosome-reacted sperm (e.g., using fluorescently labeled lectin like PNA or an antibody against an inner acrosomal membrane protein).
-
Quantification: Determine the percentage of acrosome-reacted sperm using fluorescence microscopy or flow cytometry.
Mandatory Visualization
References
- 1. Influence of in vitro capacitation time on structural and functional human sperm parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization | bioRxiv [biorxiv.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Validating the inhibitory effect of TDI-10229 in a new experimental system
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and validating the inhibitory effect of TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC, ADCY10), in new experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3][4] sAC is a unique source of the second messenger cyclic AMP (cAMP) and is regulated by bicarbonate and calcium ions.[5][6] Unlike transmembrane adenylyl cyclases (tmACs), sAC is distributed throughout the cytoplasm and within cellular organelles.[6][7] this compound exerts its inhibitory effect by binding to the bicarbonate binding site of sAC, preventing the conversion of ATP to cAMP.[8]
Q2: My IC50 value for this compound in my cell-based assay is different from the published biochemical values. Why?
A2: Discrepancies between biochemical and cell-based assay potencies are common for small molecule inhibitors.[9] Several factors can contribute to this difference for this compound:
-
Cell Permeability: The inhibitor must cross the cell membrane to reach its intracellular target, sAC. Poor permeability can lead to a lower effective intracellular concentration.[9]
-
Efflux Pumps: Your experimental cell line may express efflux transporters that actively pump this compound out of the cell, reducing its intracellular concentration and apparent potency.[9]
-
Inhibitor Stability: The compound may be metabolized by cellular enzymes or be unstable in your cell culture medium over the course of the experiment, leading to a decrease in the active concentration.[9]
-
Assay Conditions: Cellular assays have complexities not present in biochemical assays, such as protein binding and the presence of endogenous substrates and regulators, which can influence the inhibitor's effectiveness.
Q3: I am observing unexpected or potential off-target effects. How can I confirm that the observed phenotype is due to sAC inhibition?
A3: Validating that the observed effects are on-target is a critical step. Here are several strategies:
-
Use a Structurally Unrelated sAC Inhibitor: If another sAC inhibitor with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Use an Inactive Analog: If available, a structurally similar but biologically inactive analog of this compound should not produce the phenotype. This helps to rule out effects due to the chemical scaffold itself.[9]
-
Rescue Experiments: The inhibitory effect of this compound should be rescued by the addition of a cell-permeable cAMP analog (e.g., 8-Bromo-cAMP or dibutyryl-cAMP). This would demonstrate that the observed phenotype is a direct consequence of cAMP depletion.
-
Selectivity Profiling: this compound has been shown to be highly selective for sAC over tmACs and has not shown appreciable activity against a panel of 310 kinases and 46 other common drug targets.[8] However, if you suspect off-target effects in your specific system, consider a broad kinase or receptor screening panel.[10]
Troubleshooting Guides
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Possible Cause: Small molecule inhibitors, including this compound, can have limited aqueous solubility.
-
Solution:
-
Prepare a High-Concentration Stock in an Organic Solvent: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1]
-
Serial Dilution: Perform serial dilutions from your DMSO stock into your final aqueous experimental medium.
-
Control for Solvent Effects: It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) and does not affect your biological system. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1][9]
-
Issue 2: Inconsistent results or loss of inhibitor activity over time.
-
Possible Cause: The inhibitor may be unstable or degrading in your experimental conditions (e.g., in solution, during long-term cell culture).
-
Solution:
-
Proper Storage: Store the solid compound and stock solutions as recommended by the supplier (e.g., this compound stock solutions can be stored at -80°C for 6 months or -20°C for 1 month).[4] Avoid repeated freeze-thaw cycles.[11]
-
Fresh Working Solutions: Prepare fresh working dilutions of this compound from the stock solution for each experiment.
-
Assess Stability: If you suspect degradation, you can perform a simple stability test. Prepare the inhibitor in your experimental medium, incubate it under the same conditions as your experiment (e.g., 24 hours at 37°C), and then test its activity in a reliable assay to see if potency has decreased.
-
Issue 3: High background signal in my cAMP measurement assay.
-
Possible Cause: The basal level of cAMP in your cell line may be very high, or there may be non-specific interference in your assay.
-
Solution:
-
Optimize Cell Number: Titrate the number of cells per well to find a density that gives a robust signal-to-background ratio.
-
Use a Phosphodiesterase (PDE) Inhibitor: To measure the accumulation of cAMP produced by sAC, it is often necessary to prevent its degradation by PDEs. Pre-incubating cells with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) can increase the signal window.
-
Assay Controls: Ensure you are using all appropriate controls for your specific cAMP assay kit, including positive and negative controls for cAMP generation.
-
Quantitative Data
The inhibitory potency of this compound has been characterized in various assays. The following table summarizes key quantitative data for easy comparison.
| Parameter | Value | Assay System | Reference |
| Biochemical IC50 | 195 nM | Purified sAC enzyme | [1][2][3][4][12] |
| 158.6 nM | Purified human sAC protein | [5][13] | |
| 160 nM | Purified human sAC protein | [14] | |
| Cellular IC50 | 92 nM | sAC-overexpressing human 4-4 cells | [4] |
| Selectivity | No appreciable activity against a panel of 310 kinases and 46 other drug targets. | In vitro screening panels | [8][12] |
| Highly selective for sAC over transmembrane adenylyl cyclases (tmACs). | Cellular assays with sAC KO MEFs | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound powder needed to make a 10 mM stock solution (Molecular Weight: 313.78 g/mol ).[3]
-
Carefully weigh the powder and dissolve it in the appropriate volume of DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 0.3138 mg of this compound in 100 µL of DMSO.
-
Vortex gently until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution into your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the assay does not exceed 0.5% (v/v) to avoid solvent-induced artifacts. Prepare a vehicle control with the same final DMSO concentration.
-
Protocol 2: Cellular cAMP Measurement using a Luminescence-Based Assay
Objective: To quantify the inhibitory effect of this compound on intracellular cAMP levels. This protocol is a general guideline based on commercially available kits like the cAMP-Glo™ Assay. Refer to the manufacturer's instructions for your specific kit.
Materials:
-
Cells plated in a white, opaque 96-well plate
-
This compound working solutions
-
cAMP-Glo™ Assay Kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Remove the culture medium.
-
Add medium containing the desired concentrations of this compound (and a vehicle control).
-
Incubate for the desired treatment time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Add the cAMP-Glo™ Lysis Buffer to all wells.
-
Incubate with shaking for approximately 15 minutes at room temperature to ensure complete cell lysis and release of cAMP.[2]
-
Add the cAMP Detection Solution, which contains Protein Kinase A (PKA). Incubate for 20 minutes at room temperature.[2] In the presence of cAMP, the PKA holoenzyme is activated.
-
-
Luminescence Reaction:
-
Add the Kinase-Glo® Reagent to all wells. This reagent measures the amount of ATP remaining in the well. The amount of ATP will be inversely proportional to the amount of cAMP (as cAMP-dependent PKA activation consumes ATP).
-
Incubate for 10 minutes at room temperature.[2]
-
-
Data Acquisition:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
A decrease in cAMP levels due to this compound inhibition will result in a higher luminescence signal (less ATP consumed).
-
Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: The soluble adenylyl cyclase (sAC) signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for validating the inhibitory effect of this compound in a new system.
References
- 1. benchchem.com [benchchem.com]
- 2. ulab360.com [ulab360.com]
- 3. This compound|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TDI-10229 in the Landscape of Soluble Adenylyl Cyclase (sAC) Inhibitors: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the soluble adenylyl cyclase (sAC) inhibitor, TDI-10229, with other notable inhibitors of the same class. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of efficacy, experimental validation, and underlying mechanisms of action.
Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a crucial intracellular signaling enzyme that synthesizes cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is directly activated by bicarbonate and calcium ions, playing a vital role in various physiological processes, most notably in sperm motility, capacitation, and the acrosome reaction, all of which are essential for fertilization.[1][2][3] The development of potent and selective sAC inhibitors has garnered significant interest, particularly in the context of creating non-hormonal, on-demand contraceptives.[1][2][3][4][5]
Comparative Efficacy of sAC Inhibitors
This compound emerged from structure-assisted drug design efforts as a significant improvement over earlier sAC inhibitors like KH7 and LRE1, which suffered from lower potency and selectivity.[1][6][7] Subsequent research has led to the development of even more potent compounds, such as TDI-11861. The following table summarizes the quantitative data on the efficacy of this compound in comparison to other key sAC inhibitors.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Residence Time (s) | Key Features |
| KH7 | - | - | - | First generation inhibitor, noted for cell toxicity and potential off-target effects.[6] |
| LRE1 | 7800[1] | 14100[1] | - | Binds to the bicarbonate binding site; modest potency and low oral bioavailability.[6] |
| This compound | 158.6 - 195[8][9][10] | 92 - 113.5[8][9][10] | 25[9] | Potent, orally bioavailable, and selective over tmACs.[1][6][8] |
| TDI-11155 | 15.7[10] | - | - | A potent sAC inhibitor.[10] |
| TDI-11861 | ≤ 2.5 - 5.1[9][10] | 5.5[9] | 1220 - 3181[9] | Second-generation inhibitor with significantly improved potency and a much longer residence time compared to this compound.[4][9] |
| TDI-11891 | 2.3[10] | - | - | A potent sAC inhibitor.[10] |
| TDI-11893 | 19.4[10] | - | - | A potent sAC inhibitor with shifted cellular IC50 values.[10] |
Signaling Pathway of sAC in Sperm Function
The primary role of sAC in sperm is to regulate cAMP levels, which in turn activates Protein Kinase A (PKA). This signaling cascade is essential for a series of events that enable a sperm to fertilize an egg. Inhibition of sAC disrupts this pathway, leading to a contraceptive effect.
Caption: sAC signaling cascade in sperm and the point of inhibition.
Experimental Workflow for Evaluating sAC Inhibitors
The development and evaluation of sAC inhibitors like this compound follow a structured workflow, from initial biochemical assays to cellular and in vivo studies, to assess their potential as contraceptives.
References
- 1. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) [ouci.dntb.gov.ua]
- 3. uni-bayreuth.de [uni-bayreuth.de]
- 4. news-medical.net [news-medical.net]
- 5. Male contraception: narrative review of ongoing research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
TDI-10229: A New Era in Soluble Adenylyl Cyclase Inhibition
A comprehensive comparison of the potency and properties of the novel sAC inhibitor TDI-10229 against its predecessors, providing researchers with essential data for informed decision-making in drug development and cellular signaling research.
In the landscape of intracellular signaling, the soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, has emerged as a critical therapeutic target. Unlike transmembrane adenylyl cyclases, sAC is a cytosolic enzyme activated by bicarbonate and calcium, playing a pivotal role in a variety of physiological processes, including sperm motility and capacitation.[1][2] The development of potent and selective sAC inhibitors is therefore of significant interest. This guide provides a detailed comparison of the novel sAC inhibitor, this compound, with its predecessors, LRE1 and KH7, as well as its successor, TDI-11861, offering a clear perspective on the advancements in the field.
Potency: A Leap Forward
This compound demonstrates a significant improvement in inhibitory potency compared to its predecessors. This enhanced activity is evident in both biochemical and cellular assays, positioning this compound as a more effective tool for studying sAC-mediated processes.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Key Properties |
| KH7 | ~10,000 | - | First generation inhibitor, suffers from low potency and potential off-target effects.[1] |
| LRE1 | ~5,300 | - | Binds to the bicarbonate binding site, but still possesses weak potency.[1][3] |
| This compound | 159 ± 7 | 92 | Nanomolar inhibition, orally bioavailable, and suitable for in vivo studies.[1][4] |
| TDI-11861 | 3.3 - 5.1 | 5.5 - 7 | Second-generation inhibitor with significantly improved potency and longer residence time.[3][4][5] |
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental methodologies. The following are outlines of the key assays used to characterize this compound and its analogues.
In Vitro sAC Biochemical Potency Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified sAC protein.
-
Protein Source: Purified recombinant human soluble adenylyl cyclase (sAC) protein is used.[3]
-
Reaction Mixture: The assay is typically conducted in a buffer containing ATP (the substrate), Mg²⁺, and bicarbonate (the activator).[5] Mn²⁺ can also be used as a potent in vitro stimulator of sAC activity.[3]
-
Inhibitor Addition: A range of concentrations of the test compound (e.g., this compound) is added to the reaction mixture.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of sAC protein and allowed to proceed for a defined period at a specific temperature. The reaction is then terminated.
-
cAMP Quantification: The amount of cyclic AMP (cAMP) produced is measured, often using techniques like radioimmunoassay or fluorescence-based assays.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in sAC activity (IC50) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular sAC Activity Assay
This assay assesses the potency of an inhibitor within a cellular context, providing insights into its cell permeability and effectiveness in a more physiological environment.
-
Cell Line: A cell line overexpressing sAC, such as human 4-4 cells, is commonly used.[1][4]
-
Cell Culture: Cells are cultured in appropriate media and conditions.
-
Inhibitor Treatment: Cells are treated with various concentrations of the test inhibitor for a specific duration.
-
sAC Stimulation: Intracellular sAC activity is stimulated, for example, by the addition of bicarbonate to the culture medium.
-
cAMP Measurement: The intracellular levels of cAMP are quantified, typically using commercially available kits (e.g., ELISA-based).
-
IC50 Calculation: Similar to the biochemical assay, the cellular IC50 is determined by analyzing the dose-dependent inhibition of cAMP production.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the sAC signaling pathway and the general workflow for assessing inhibitor potency.
Caption: The soluble adenylyl cyclase (sAC) signaling pathway.
Caption: Workflow for determining sAC inhibitor potency.
Conclusion
This compound represents a significant advancement in the development of soluble adenylyl cyclase inhibitors. Its nanomolar potency in both biochemical and cellular assays, coupled with its favorable pharmacokinetic properties, makes it a superior tool for in vitro and in vivo research compared to its predecessors, LRE1 and KH7.[1] The subsequent development of even more potent compounds like TDI-11861 highlights the rapid progress in this field, promising a future with highly selective and effective modulators of sAC activity for therapeutic and research applications. This guide provides the necessary data and context for researchers to effectively utilize and build upon the innovations brought forth by this compound.
References
- 1. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) [ouci.dntb.gov.ua]
- 3. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 4. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
TDI-11861 Outperforms Predecessor TDI-10229 as a More Potent and Slower-Dissociating sAC Inhibitor
For researchers in drug development and related scientific fields, the second-generation soluble adenylyl cyclase (sAC) inhibitor, TDI-11861, demonstrates significantly enhanced potency and target engagement compared to its precursor, TDI-10229. This makes TDI-11861 a more promising candidate for therapeutic applications, particularly in the development of non-hormonal contraceptives.
TDI-11861, an orally active compound, was specifically designed as an advancement from this compound.[1] Experimental data reveals that TDI-11861 exhibits a substantially lower half-maximal inhibitory concentration (IC50) and dissociation constant (KD), indicating a much higher affinity for the sAC enzyme.[1][2] Furthermore, its slower dissociation rate suggests a longer-lasting inhibitory effect, a crucial attribute for an on-demand contraceptive.[2][3]
Comparative Efficacy: A Quantitative Look
A direct comparison of the biochemical and cellular activities of this compound and TDI-11861 highlights the superior profile of the latter. TDI-11861 shows a nanomolar IC50, a significant improvement over this compound.[1][4] This enhanced potency is largely attributed to a dramatically slower dissociation rate, approximately 100-fold slower than that of this compound.[2]
| Parameter | This compound | TDI-11861 | Reference |
| Biochemical IC50 | 195 nM | 3.3 nM | [1][4] |
| Cellular IC50 (4-4 cells) | 92 nM | 5.5 nM (inhibits cAMP accumulation) | [1][4] |
| Binding Affinity (KD) | 176.0 nM | 1.4 nM | [2] |
| Dissociation Time | 25 seconds | 3181 seconds | [2] |
The Soluble Adenylyl Cyclase (sAC) Signaling Pathway
Soluble adenylyl cyclase is a unique intracellular enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP.[5][6] Unlike transmembrane adenylyl cyclases, sAC is activated by bicarbonate (HCO3-) and calcium (Ca2+) ions and is insensitive to G protein regulation.[5][7][8] The cAMP produced by sAC goes on to activate Protein Kinase A (PKA) and Exchange proteins activated by cAMP (EPAC), which in turn regulate a variety of cellular functions, including sperm motility and capacitation.[5][9]
Caption: The sAC signaling pathway, its activators, and points of inhibition.
Preclinical Evidence in Male Contraception
The enhanced biochemical profile of TDI-11861 translates to superior performance in preclinical models. In mouse studies, a single oral dose of TDI-11861 (50 mg/kg) induced temporary infertility without affecting mating behavior.[1][3] The contraceptive effect was 100% for the first two and a half hours after administration, with fertility returning to normal within 24 hours.[10] These findings underscore the potential of TDI-11861 as an on-demand, non-hormonal male contraceptive.[9][11][12]
Experimental Methodologies
The determination of the comparative efficacy of this compound and TDI-11861 involved several key experimental procedures:
Biochemical IC50 Determination
The half-maximal inhibitory concentration (IC50) of the compounds was determined using an in vitro adenylyl cyclase activity assay with purified sAC protein. The assay measures the conversion of ATP to cAMP, and the IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Caption: Workflow for biochemical IC50 determination.
Cellular IC50 Assay
To assess the inhibitors' activity in a cellular context, a rat 4-4 cell line that expresses sAC was utilized. The cells were treated with the inhibitors, and the accumulation of sAC-mediated cAMP was measured. This assay provides insight into the compound's ability to penetrate cell membranes and inhibit the target in a more physiologically relevant environment.[1]
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) was employed to measure the binding affinity (KD) and the association and dissociation rates of the inhibitors to the sAC protein. This technique provides a detailed understanding of the binding kinetics, with the slower dissociation rate of TDI-11861 being a key finding that indicates a longer residence time on the target enzyme.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of soluble adenylyl cyclase in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pH sensing via bicarbonate-regulated “soluble” adenylyl cyclase (sAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TDI-11861 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. uni-bayreuth.de [uni-bayreuth.de]
- 11. medkoo.com [medkoo.com]
- 12. Soluble adenylyl cyclase inhibitor TDI-11861 blocks sperm mobility on-demand | BioWorld [bioworld.com]
Independent validation of the published IC50 value of TDI-10229
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published half-maximal inhibitory concentration (IC50) of the soluble adenylyl cyclase (sAC) inhibitor, TDI-10229. It includes a summary of reported IC50 values, detailed experimental protocols for IC50 determination, and a comparison with alternative sAC inhibitors. While multiple studies have reported on the potency of this compound, a definitive, independent validation by a research group completely unaffiliated with the original discovery institutions has not been identified in the public domain. The data presented herein is based on publications from the discovering laboratories and their collaborators.
Comparative Analysis of this compound IC50 Values
The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The reported IC50 values show slight variations depending on the experimental setup.
| Assay Type | IC50 Value (nM) | Source Publication(s) | Notes |
| Biochemical | 195 | Fushimi M, et al. (2021)[1] | Initial discovery publication. |
| 160 | Miller MR, et al. (2022)[2] | Reported in a subsequent study by a collaborative group. | |
| 158.6 | Rossetti T, et al. (2022)[3] | Determined using a "standard" in vitro assay. | |
| Cellular | 92 | Fushimi M, et al. (2021)[2][4] | Determined in sAC-overexpressing human 4-4 cells. |
| 113.5 | Rossetti T, et al. (2022)[3] | Determined in sAC-overexpressing 4-4 cells. |
Comparison with Alternative sAC Inhibitors
This compound is one of several known inhibitors of soluble adenylyl cyclase. The following table compares its potency with other tool compounds.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Source Publication(s) |
| This compound | 158.6 - 195 | 92 - 113.5 | Fushimi M, et al. (2021), Miller MR, et al. (2022), Rossetti T, et al. (2022)[1][2][3][4] |
| LRE1 | ~5,300 | Not widely reported | Rossetti T, et al. (2022)[3] |
| TDI-11155 | 15.7 | Not widely reported | Rossetti T, et al. (2022)[3] |
| TDI-11861 | ≤ 2.5 | 5.1 | Rossetti T, et al. (2022)[3] |
| TDI-11891 | 2.3 | Not widely reported | Rossetti T, et al. (2022)[3] |
| TDI-11893 | 19.4 | Not widely reported | Rossetti T, et al. (2022)[3] |
| KH7 | Micromolar range | Not widely reported | Fushimi M, et al. (2021)[1] |
Experimental Protocols
Detailed methodologies for determining the biochemical and cellular IC50 values of sAC inhibitors are crucial for reproducibility and comparison across studies.
Biochemical IC50 Determination Protocol ("Standard Assay")
This protocol is adapted from methodologies described in the literature for determining the in vitro potency of sAC inhibitors.[5][6]
1. Reagents and Materials:
-
Purified human soluble adenylyl cyclase (sAC) protein.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 3 mM Dithiothreitol (DTT), 40 mM NaHCO₃.
-
Substrate: Adenosine triphosphate (ATP), including α-³²P labeled ATP for detection.
-
Test Compound (this compound) and vehicle control (DMSO).
-
Dowex and Alumina columns for separation of cAMP.
-
Scintillation counter.
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified sAC protein (final concentration ~5 nM).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 30°C.
-
Initiate the enzymatic reaction by adding ATP (final concentration 1 mM) and a tracer amount of α-³²P ATP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction and separate the newly synthesized ³²P-cAMP from unreacted ATP using sequential Dowex and Alumina column chromatography.
-
Quantify the amount of ³²P-cAMP using a scintillation counter.
-
Calculate the percentage of sAC inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
Cellular IC50 Determination Protocol
This protocol is based on the method used to assess the potency of sAC inhibitors in a cellular context.[5][6][7]
1. Cell Culture:
-
Use a cell line that stably overexpresses a truncated, active form of sAC (e.g., human "4-4" cells, which are derived from HEK293 cells).
-
Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.
2. Procedure:
-
Seed the sAC-overexpressing cells into 24-well plates and allow them to adhere overnight.
-
Replace the culture medium with fresh medium.
-
Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 10 minutes at 37°C.
-
Stimulate intracellular cAMP production by adding a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to a final concentration of 500 µM.
-
Allow cAMP to accumulate for 5 minutes.
-
Terminate the reaction and lyse the cells using 0.1 M HCl.
-
Centrifuge the cell lysates to pellet debris.
-
Quantify the amount of cAMP in the supernatant using a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculate the percentage of inhibition of cAMP accumulation for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
Visualizations
Soluble Adenylyl Cyclase (sAC) Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound. Soluble adenylyl cyclase is activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, leading to the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins to elicit various cellular responses.
Caption: The sAC signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cellular IC50 Determination
This diagram outlines the key steps involved in determining the cellular IC50 value for an sAC inhibitor.
Caption: Workflow for determining the cellular IC50 of sAC inhibitors.
References
- 1. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the sAC Inhibitor TDI-10229 in Mouse and Human Sperm
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), on mouse and human sperm. The data presented herein is crucial for understanding the species-specific activity of this compound and its potential as a non-hormonal contraceptive.
This compound exhibits nanomolar inhibition of sAC in both biochemical and cellular assays, with an IC50 of 195 nM.[1] Its mechanism of action involves the direct inhibition of sAC (ADCY10), an enzyme essential for male fertility in both mice and humans.[2][3] This inhibition disrupts critical sperm functions required for fertilization.[2][4]
Quantitative Comparison of this compound's Effects
The following table summarizes the key quantitative data on the effects of this compound on mouse and human sperm functions.
| Parameter | Mouse Sperm | Human Sperm | Reference |
| sAC Inhibition (IC50) | 195 nM (biochemical and cellular assays) | 92 nM (for human 4-4 cells) | [1] |
| Motility Inhibition | Reduces mean curvature and basal beat frequency. Bicarbonate does not rescue motility, but db-cAMP/IBMX does. | Reduces basal beat frequency to 15 Hz. Blocks bicarbonate-induced increase in beat frequency, which is rescued by db-cAMP/IBMX. | [2] |
| Capacitation Inhibition | Blocks capacitation-induced alkalization (pH increase from ~6.7 to ~7.0). Blocks increase in tyrosine phosphorylation. | Blocks capacitation-induced alkalization (pH increase from 6.8 to 7.2). Blocks increase in tyrosine phosphorylation. | [2][5] |
| Acrosome Reaction Inhibition | Prevents ZP-induced acrosome reaction in capacitated sperm. | Prevents progesterone-induced acrosome reaction in capacitated sperm. | [2][6] |
Signaling Pathway of sAC Inhibition by this compound
The following diagram illustrates the signaling pathway affected by this compound in sperm. Inhibition of sAC leads to a reduction in cAMP levels, which in turn decreases the activity of Protein Kinase A (PKA). This disruption affects downstream processes crucial for sperm function, such as motility, capacitation, and the acrosome reaction.
Caption: Signaling pathway of sAC inhibition by this compound in sperm.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Sperm Motility Assay
This protocol outlines the steps for assessing sperm motility in the presence of this compound.
-
Sperm Preparation:
-
For mouse sperm, isolate caudal epididymal sperm.
-
For human sperm, use post-ejaculated samples.
-
Wash sperm in a non-capacitating medium.
-
-
Incubation:
-
Resuspend sperm in a capacitating medium (e.g., TYH for mouse, HTF for human) containing either DMSO (vehicle control) or varying concentrations of this compound.
-
Incubate at 37°C.
-
-
Motility Analysis:
-
Place a sperm sample in a counting chamber (e.g., Makler chamber).[7]
-
Analyze sperm motility using Computer-Aided Sperm Analysis (CASA) or manually under a microscope.
-
Key parameters to measure include beat frequency and mean curvature.
-
Capacitation Assay
This protocol details the procedure for evaluating the effect of this compound on sperm capacitation.
-
Sperm Incubation:
-
Incubate sperm in capacitating medium with or without this compound for a specified duration (e.g., 90 minutes for mouse, 3 hours for human).[2]
-
-
Assessment of Capacitation Markers:
-
Intracellular pH (pHi): Load sperm with a pH-sensitive dye (e.g., BCECF-AM) and measure fluorescence to determine changes in pHi. A blockage of the typical capacitation-induced alkalinization indicates inhibition.[2][5]
-
Protein Tyrosine Phosphorylation (pY): Perform Western blotting on sperm lysates using an anti-phosphotyrosine antibody. A lack of increase in pY signal in this compound treated sperm compared to control indicates inhibition of capacitation.[2]
-
Acrosome Reaction Assay
This protocol describes how to measure the impact of this compound on the acrosome reaction.
-
Sperm Capacitation:
-
Capacitate sperm as described in the capacitation assay protocol.
-
-
Induction of Acrosome Reaction:
-
Staining and Analysis:
Experimental Workflow Diagram
The following diagram provides a visual representation of the general experimental workflow for comparing the effects of this compound in mouse and human sperm.
Caption: Experimental workflow for this compound comparison in sperm.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sperm motility and viability of experimental animals using different cryopreservatives [e-jarb.org]
- 8. Capacitation and Acrosome Reaction: Fluorescence Techniques to Determine Acrosome Reaction (Chapter 9) - Manual of Sperm Function Testing in Human Assisted Reproduction [cambridge.org]
- 9. researchgate.net [researchgate.net]
Assessing the Reversibility of sAC Inhibition by TDI-10229: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble adenylyl cyclase (sAC or ADCY10) is a unique intracellular source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases, sAC is directly activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, playing a pivotal role in various physiological processes. Notably, sAC is essential for sperm motility, capacitation, and the acrosome reaction, making it a key target for the development of non-hormonal contraceptives.[1][2]
TDI-10229 is a potent, selective, and orally bioavailable inhibitor of sAC.[3][4] It was developed as a significant improvement over earlier inhibitors like LRE1, which had limitations in potency and selectivity.[1][3] For applications such as on-demand contraception, the reversibility of an inhibitor is a critical attribute. This guide provides an objective comparison of this compound's reversibility, supported by experimental data, and contrasts its performance with other relevant sAC inhibitors.
Reversibility of this compound Inhibition
Experimental evidence confirms that the inhibition of sAC by this compound is reversible. Studies involving washout experiments have demonstrated that the functional effects of the inhibitor can be reversed upon its removal. In these experiments, sperm pre-incubated with this compound showed a recovery of bicarbonate-induced cAMP production after being diluted into an inhibitor-free medium.[1][5][6] This restoration of sAC activity highlights the non-covalent and reversible binding nature of this compound.
Comparative Performance of sAC Inhibitors
The reversibility of an inhibitor is closely linked to its binding kinetics, specifically its dissociation rate (koff) and residence time on the target protein. A comparison with other sAC inhibitors, such as the earlier compound LRE1 and the second-generation inhibitor TDI-11861, provides valuable context for this compound's profile.
This compound is significantly more potent than LRE1.[1] In contrast, TDI-11861 was designed for a longer residence time, exhibiting a much slower dissociation rate than this compound.[7][8] This makes TDI-11861's inhibition less readily reversible, a desirable characteristic for applications requiring sustained target engagement, but less so for an on-demand contraceptive where rapid restoration of function is necessary.[6][9]
Table 1: Potency of sAC Inhibitors
| Compound | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| LRE1 | 14,100[1] | - |
| This compound | 158.6 - 195[10][11] | 92 - 102[7][8][10] |
| TDI-11861 | ≤ 2.5 - 3[8][11] | 5.5 - 7[7][8] |
Table 2: Binding Kinetics of sAC Inhibitors (via Surface Plasmon Resonance)
| Compound | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Dissociation Constant (KD) (nM) | Residence Time (1/koff) (s) |
| This compound | 2.3 x 10⁵[8] | 55.8 x 10⁻³[8] | 176[7][8] | ~25[7] |
| TDI-11861 | 2.1 x 10⁵[8] | 0.3 x 10⁻³[8] | 1.4[7][8] | ~3181[7] |
Signaling Pathways and Experimental Workflows
sAC Signaling in Sperm Function
The activation of sAC by bicarbonate is a critical initial step in the signaling cascade that leads to sperm capacitation, a series of physiological changes that enable the sperm to fertilize an egg. The resulting increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, ultimately leading to hyperactivated motility and readiness for the acrosome reaction.
Caption: The sAC signaling cascade in sperm.
Experimental Workflow: Washout Assay
To experimentally confirm the reversibility of an inhibitor, a washout assay is performed. This involves treating cells with the inhibitor, subsequently removing the inhibitor by washing, and then assessing the recovery of biological function.
References
- 1. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) [ouci.dntb.gov.ua]
- 3. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uni-bayreuth.de [uni-bayreuth.de]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical Non-Hormonal Male Contraceptive Candidates: Benchmarking TDI-10229
For Researchers, Scientists, and Drug Development Professionals
The pursuit of a safe, effective, and reversible non-hormonal male contraceptive has led to the investigation of several promising small molecules. This guide provides a comparative analysis of TDI-10229, a soluble adenylyl cyclase (sAC) inhibitor, against other leading non-hormonal candidates in preclinical development. The comparison focuses on their mechanism of action, potency, and reported efficacy in animal models, supported by experimental data and detailed methodologies.
Comparative Efficacy and Potency of Male Contraceptive Candidates
The following tables summarize the key quantitative data for this compound and its competitors. Direct comparison should be approached with caution due to variations in experimental models and conditions.
Table 1: In Vitro Potency of Non-Hormonal Male Contraceptive Candidates
| Compound | Target | Assay Type | IC50 | Species | Reference |
| This compound | Soluble Adenylyl Cyclase (sAC) | Biochemical Assay | 160 nM | Human | [1][2] |
| Cellular Assay (sAC-overexpressing rat cells) | 92 nM | Rat | [1][2] | ||
| TDI-11861 | Soluble Adenylyl Cyclase (sAC) | Biochemical Assay | ≤ 2.5 nM (standard assay), 1.7 nM (subnanomolar assay) | Human | [3] |
| Cellular Assay (sAC-overexpressing rat cells) | 7 nM | Rat | [4] | ||
| YCT-529 | Retinoic Acid Receptor Alpha (RARα) | Not Specified | 6.8 nM | Not Specified | [5] |
| JQ1 | Bromodomain-containing protein 4 (BRD4) BD1 | AlphaScreen | 77 nM | Human | [6] |
| BRD4 BD2 | AlphaScreen | 33 nM | Human | [6] | |
| BRD4 BD1 | Isothermal Titration Calorimetry (ITC) | ~50 nM | Human | [6] | |
| BRD4 BD2 | Isothermal Titration Calorimetry (ITC) | ~90 nM | Human | [6] | |
| CDD-2807 | Serine/Threonine Kinase 33 (STK33) | Kinase Assay | 9.2 nM | Not Specified | [7] |
| EP055 | EPPIN | Not Applicable (targets protein-protein interaction) | Not Applicable | Not Applicable | [8][9][10][11] |
Table 2: Preclinical Efficacy of Non-Hormonal Male Contraceptive Candidates in Animal Models
| Compound | Animal Model | Dosing Regimen | Effect on Sperm Motility | Effect on Sperm Count/Fertility | Reversibility | Reference |
| TDI-11861 | Mice | Single 50 mg/kg oral dose | Immobilizes sperm for up to 2.5 hours. | 100% contraceptive efficacy within 2.5 hours; 0 pregnancies in 52 matings. | Full recovery of motility by 24 hours. | [12][13] |
| YCT-529 | Mice | 10 mg/kg/day oral | Not the primary mechanism. | 99% effective in preventing pregnancies within 4 weeks. Reduced sperm count. | Full fertility returned within 6 weeks after cessation. | [5][14][15][16] |
| Non-human Primates | 2.5 and 5 mg/kg/day oral | Not the primary mechanism. | Inhibited sperm production within 2 weeks. | Sperm counts fully reversed within 10-15 weeks after cessation. | [5][14][15] | |
| JQ1 | Mice | 50 mg/kg/day IP for 6 weeks | 4.5-fold reduction in motility. | Reduced sperm number to 11% of control. Complete contraceptive effect. | Reversible. | [17][18][19] |
| CDD-2807 | Mice | 15 mg/kg IP twice daily for 21 days | Reduced motility. | Significantly reduced litter size in the first month, no litters in the second month. | Fertile again after a drug-free period. | [2][7][20][21][22] |
| Mice | 50 mg/kg IP once daily | Reduced motility. | One pup from one female in the first month, no pups in the second month. | Fertile again after a drug-free period. | [21][22] | |
| EP055 | Rhesus Macaques | High-dose IV infusion (125-130 mg/kg) | No normal motility observed at 30 hours post-infusion. | Primary effect is on motility. | Full recovery by 18 days post-infusion. | [8][9][10][11] |
Signaling Pathways and Mechanisms of Action
The diverse mechanisms of these contraceptive candidates offer multiple points of intervention in the processes of spermatogenesis and sperm function.
This compound and the Soluble Adenylyl Cyclase (sAC) Pathway
This compound and its more potent analog, TDI-11861, function by inhibiting soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation. In the female reproductive tract, bicarbonate (HCO₃⁻) and calcium (Ca²⁺) activate sAC, leading to a surge in cyclic AMP (cAMP)[23][24][25]. This cAMP increase activates Protein Kinase A (PKA), which in turn phosphorylates a cascade of proteins that are essential for sperm hyperactivation and the acrosome reaction, both of which are necessary for fertilization[26][27][28]. By blocking sAC, this compound and TDI-11861 prevent this signaling cascade, effectively immobilizing the sperm.
YCT-529 and the Retinoic Acid Receptor Alpha (RARα) Pathway
YCT-529 is a potent antagonist of the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor that plays a critical role in spermatogenesis[5][15][16][29]. Retinoic acid (RA), a metabolite of vitamin A, is essential for the differentiation of spermatogonia and the progression of meiosis[1][12][30][31][32]. RA, produced by Sertoli cells, binds to RARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Retinoic Acid Response Elements (RAREs) on DNA, regulating the transcription of genes vital for sperm development[1][12][30][31][32]. By blocking RARα, YCT-529 disrupts this gene expression program, leading to a halt in spermatogenesis and a reduction in sperm count[5][14][15][16][29].
JQ1 and the Bromodomain and Extra-Terminal Domain (BET) Proteins
JQ1 is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4 and the testis-specific BRDT[17][18][19][33]. These proteins are "epigenetic readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This binding is a key step in chromatin remodeling, which makes DNA accessible for transcription. During spermiogenesis, the process of sperm maturation, there is a massive reorganization of chromatin where histones are replaced by protamines to tightly package the DNA in the sperm head[34][35][36][37][38]. BRDT plays a crucial role in this histone-to-protamine transition[34][35][36][37][38]. JQ1 competitively binds to the acetyl-lysine binding pockets of BRDT, preventing it from associating with chromatin. This disruption of chromatin remodeling leads to impaired spermatogenesis, resulting in reduced sperm count and motility[17][18][19][39].
Experimental Protocols
Detailed and standardized experimental protocols are critical for the objective comparison of contraceptive candidates. Below are outlines for key assays cited in the evaluation of these compounds.
Computer-Assisted Sperm Analysis (CASA) for Motility
Objective: To quantitatively assess sperm motility parameters.
Principle: A computer-based system analyzes video images of sperm to track their movement and calculate various kinematic parameters. This provides an objective and detailed assessment of sperm motility[6][40][41][42][43].
Workflow:
Detailed Methodology:
-
Semen Collection and Liquefaction: Collect semen samples and allow them to liquefy at 37°C for 30-60 minutes.
-
Sample Preparation: Dilute the semen sample in a pre-warmed, appropriate buffer (e.g., Human Tubal Fluid medium) to achieve an optimal sperm concentration for analysis (typically 20-40 million/mL).
-
Microscope and Chamber Setup: Use a microscope with a heated stage (37°C) and phase-contrast optics. Load the diluted semen into a counting chamber of a defined depth (e.g., 20 µm).
-
Image Acquisition: Capture video sequences of multiple fields of view using a digital camera connected to the microscope. The frame rate should be sufficient to accurately track sperm movement (e.g., 50-60 Hz).
-
Software Analysis: The CASA software identifies and tracks the heads of motile sperm across sequential frames. It calculates various kinematic parameters, including:
-
VCL (Curvilinear Velocity): The total distance traveled by the sperm head divided by the time elapsed.
-
VSL (Straight-Line Velocity): The straight-line distance from the beginning to the end of the sperm track divided by the time elapsed.
-
VAP (Average Path Velocity): The average velocity of the sperm head along its average path.
-
ALH (Amplitude of Lateral Head Displacement): The magnitude of the lateral displacement of the sperm head about its average path.
-
BCF (Beat Cross Frequency): The frequency with which the sperm head crosses the average path.
-
-
Data Reporting: The results are typically reported as the mean and standard deviation for each parameter, along with the percentage of motile and progressively motile sperm.
Acrosome Reaction Assay using Flow Cytometry
Objective: To quantify the percentage of sperm that have undergone the acrosome reaction.
Principle: This assay uses fluorescent probes to differentiate between acrosome-intact and acrosome-reacted sperm. Pisum sativum agglutinin (PSA) conjugated to fluorescein (B123965) isothiocyanate (FITC) binds to the acrosomal contents, so it only stains sperm that have lost their outer acrosomal membrane. Propidium iodide (PI) is a nuclear stain that can only enter cells with compromised plasma membranes, thus identifying non-viable sperm[44][45][46][47][48].
Workflow:
Detailed Methodology:
-
Sperm Preparation and Capacitation: Wash ejaculated sperm to remove seminal plasma and resuspend in a capacitating medium (e.g., Ham's F-10 supplemented with human serum albumin)[48]. Incubate under capacitating conditions (e.g., 37°C, 5% CO₂) for a specified period (e.g., 3-4 hours).
-
Induction of Acrosome Reaction: Treat a subset of the capacitated sperm with an inducing agent (e.g., calcium ionophore A23187 or progesterone) to trigger the acrosome reaction. A control group should be treated with the vehicle only (e.g., DMSO).
-
Fluorescent Staining: Add PSA-FITC and PI to both the induced and control sperm suspensions. Incubate in the dark at room temperature for a specified time (e.g., 10-15 minutes).
-
Flow Cytometry: Analyze the stained sperm using a flow cytometer. Excite the fluorochromes with appropriate lasers and collect the emission signals.
-
Data Analysis: Gate the sperm population based on forward and side scatter to exclude debris. Analyze the fluorescence signals to distinguish four populations:
-
Live, Acrosome-Intact: PI-negative, PSA-FITC-negative.
-
Live, Acrosome-Reacted: PI-negative, PSA-FITC-positive.
-
Dead, Acrosome-Intact: PI-positive, PSA-FITC-negative.
-
Dead, Acrosome-Reacted: PI-positive, PSA-FITC-positive.
-
-
Calculation: The percentage of acrosome-reacted sperm is calculated from the live sperm population: (Number of live, acrosome-reacted sperm / Total number of live sperm) x 100.
Conclusion
The landscape of non-hormonal male contraception is diverse and promising, with several candidates demonstrating significant preclinical efficacy. This compound and its successor, TDI-11861, represent a compelling "on-demand" approach by targeting sperm motility. In contrast, YCT-529 and JQ1 act on spermatogenesis, requiring a longer onset of action but offering the potential for a daily oral contraceptive. Newer candidates like CDD-2807 and EP055 are also showing promise in early studies.
The data presented in this guide highlight the strengths and developmental stage of each candidate. Continued research, including head-to-head preclinical studies under standardized conditions and eventual clinical trials, will be crucial in determining which of these promising molecules will ultimately provide a safe and effective contraceptive option for men.
References
- 1. Retinoic acid signaling and the cycle of the seminiferous epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A promising approach to develop a birth control pill for men | EurekAlert! [eurekalert.org]
- 3. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 6. Standard Semen Analysis: Computer-Assisted Semen Analysis (Chapter 2) - Manual of Sperm Function Testing in Human Assisted Reproduction [cambridge.org]
- 7. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Inhibition of sperm motility in male macaques with EP055, a potential non-hormonal male contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Male Contraceptive Compound Stops Sperm Without Affecting Hormones | Newsroom [news.unchealthcare.org]
- 11. sciencedaily.com [sciencedaily.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Soluble adenylyl cyclase inhibitor TDI-11861 blocks sperm mobility on-demand | BioWorld [bioworld.com]
- 14. experts.umn.edu [experts.umn.edu]
- 15. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. From concept to the clinic: Retinoic acid receptor α antagonist YCT-529, an oral non-hormonal male contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Small-Molecule Inhibition of BRDT for Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. scitechdaily.com [scitechdaily.com]
- 22. fiercebiotech.com [fiercebiotech.com]
- 23. Central role of soluble adenylyl cyclase and cAMP in sperm physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Molecular Basis of Human Sperm Capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Capacitation - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Expression of retinoic acid receptor alpha in the germline is essential for proper cellular association and spermiogenesis during spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. journals.biologists.com [journals.biologists.com]
- 32. Retinoic Acid Receptor α Is Required for Synchronization of Spermatogenic Cycles and Its Absence Results in Progressive Breakdown of the Spermatogenic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Frontiers | Essential Role of Histone Replacement and Modifications in Male Fertility [frontiersin.org]
- 35. PHF7 Modulates BRDT Stability and Histone-to-Protamine Exchange during Spermiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Insights into Role of Bromodomain, Testis-specific (Brdt) in Acetylated Histone H4-dependent Chromatin Remodeling in Mammalian Spermiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Insights into Role of Bromodomain, Testis-specific (Brdt) in Acetylated Histone H4-dependent Chromatin Remodeling in Mammalian Spermiogenesis* | Semantic Scholar [semanticscholar.org]
- 38. researchgate.net [researchgate.net]
- 39. The novel BRDT inhibitor NHWD870 shows potential as a male contraceptive in mice: A novel inhibition of BRDT for male contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 40. How to use computer assisted semen sperm analysis system to evaluate analysis sperm quality? [casaspermanalysis.com]
- 41. Chapter 2 – Standard Semen Analysis: Computer-Assisted Semen Analysis | Obgyn Key [obgynkey.com]
- 42. researchgate.net [researchgate.net]
- 43. imagej.net [imagej.net]
- 44. researchgate.net [researchgate.net]
- 45. Medium-throughput Screening Assays for Assessment of Effects on Ca2+-Signaling and Acrosome Reaction in Human Sperm [jove.com]
- 46. academic.oup.com [academic.oup.com]
- 47. Capacitation and Acrosome Reaction: Fluorescence Techniques to Determine Acrosome Reaction (Chapter 9) - Manual of Sperm Function Testing in Human Assisted Reproduction [resolve.cambridge.org]
- 48. Capacitation and Acrosome Reaction: Fluorescence Techniques to Determine Acrosome Reaction (Chapter 9) - Manual of Sperm Function Testing in Human Assisted Reproduction [cambridge.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for TDI-10229
For researchers and scientists engaged in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC). Adherence to these procedures is critical for protecting laboratory personnel and the environment.
As no specific safety data sheet (SDS) with disposal procedures for this compound is publicly available, the following guidance is based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines and any manufacturer-provided safety information.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat to prevent skin contact |
| Respiratory Protection | Use in a well-ventilated area. If aerosolization is possible, a fume hood is required. |
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound, like many small molecule inhibitors, requires treating it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Segregation and Collection:
-
Collect all waste containing this compound, including unused stock solutions, working solutions, and contaminated labware (e.g., pipette tips, tubes, flasks), in a designated hazardous waste container.[1][2][3]
-
The container must be made of a material compatible with the solvents used to dissolve this compound and must have a secure, leak-proof lid.[2][4]
-
Never mix this compound waste with incompatible chemicals.[2] Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[1]
-
-
Labeling of Waste Containers:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and list all other chemical constituents, including solvents and their approximate concentrations.[1][2]
-
Indicate the date when the waste was first added to the container.
-
-
Disposal of Empty Containers:
-
A container that held this compound is considered "empty" only after all contents have been removed by normal means, leaving no more than a minimal residue.
-
The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[1][2]
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]
-
After thorough rinsing, deface or remove the original label before disposing of the container as non-hazardous waste, in accordance with your institution's policies.[1][2]
-
-
Arranging for Final Disposal:
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[1]
-
Do not accumulate large quantities of hazardous waste in the laboratory. It is recommended to request a pickup when the container is three-quarters full or has reached a designated accumulation time limit set by your institution (e.g., six months).[5]
-
This compound Mechanism of Action: sAC Signaling Pathway
This compound is a potent inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[6] sAC is a key enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in a wide range of physiological processes.[7] By inhibiting sAC, this compound effectively reduces the intracellular concentration of cAMP, thereby modulating downstream signaling pathways.
Caption: this compound inhibits the conversion of ATP to cAMP by soluble adenylyl cyclase (sAC).
Experimental Protocols
Detailed experimental protocols for the use of this compound can be found in the primary literature. For instance, Fushimi et al. (2021) describe the biochemical and cellular assays used to characterize the inhibitory activity of this compound.[6] These studies typically involve preparing stock solutions of the inhibitor, diluting it to working concentrations in appropriate buffers or cell culture media, and then applying it to purified enzymes or cell-based systems to measure the effect on sAC activity and downstream cellular functions. When conducting such experiments, all materials that come into contact with this compound should be considered contaminated and disposed of as hazardous chemical waste following the procedures outlined above.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling TDI-10229
Disclaimer: No official Safety Data Sheet (SDS) for TDI-10229 (CAS No. 2810887-45-5) is publicly available. This guide is based on general principles for handling novel, potent, bioactive research chemicals. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This compound is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC, ADCY10) with nanomolar efficacy in both biochemical and cellular assays.[1][2][3] Due to its potent biological activity and the absence of comprehensive toxicological data, extreme caution should be exercised during all handling, storage, and disposal procedures.
Immediate Safety and Handling Information
| Aspect | Recommendation |
| Primary Hazard | Potent bioactive compound with unknown toxicological properties. Assume it is hazardous. |
| Personal Protective Equipment (PPE) | Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. |
| Engineering Controls | Handle in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
| Storage | Store as a powder at -20°C for up to 3 years.[2] In solvent (e.g., DMSO), store at -80°C for up to 6 months or -20°C for up to 1 month.[2] |
| First Aid (General Guidance) | Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Seek immediate medical attention for all routes of exposure. |
Operational Plan: Handling and Preparation of Solutions
Note: The following are general procedures and may need to be adapted based on specific experimental requirements.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Weighing:
-
Handle the solid powder exclusively within a chemical fume hood.
-
Use a dedicated, clean spatula and weighing vessel.
-
Carefully weigh the desired amount, avoiding the generation of dust.
-
-
Solubilization:
-
Storage of Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C as recommended.[2]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
As a novel research chemical with unknown hazards, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste bag.
-
Collect all liquid waste (e.g., unused solutions, contaminated solvents) in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any solvents used.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on pickup and disposal. Provide them with all available information on the compound. Do not attempt to dispose of this chemical down the drain or in regular trash.
Logical Relationship for PPE Selection
Caption: Rationale for PPE selection based on potential exposure routes.
Cited Experimental Protocols
While specific experimental protocols for this compound are detailed in the cited literature, a general methodology for assessing the potency of sAC inhibitors is provided below for reference.
In Vitro Adenylyl Cyclase Activity Assay (Biochemical Potency)
This type of assay is used to determine the concentration of an inhibitor required to reduce the enzymatic activity of purified sAC protein by half (IC50).
| Component | Description |
| Enzyme | Purified human sAC protein. |
| Substrate | ATP (often radiolabeled to track conversion to cAMP). |
| Activators | sAC activity can be stimulated by bicarbonate (HCO3-) or manganese ions (Mn2+). |
| Inhibitor | This compound is tested across a range of concentrations. |
| Buffer | A suitable buffer to maintain pH and ionic strength. |
| Detection | The product, cyclic AMP (cAMP), is quantified, often through techniques like scintillation counting (for radiolabeled ATP) or immunoassays. |
Methodology Overview:
-
Purified sAC protein is incubated with the substrate (ATP) and activators in a buffer system.
-
Different concentrations of this compound (or a vehicle control like DMSO) are added to the reaction mixtures.
-
The reactions are allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reactions are stopped, and the amount of cAMP produced is measured.
-
The results are plotted as sAC activity versus inhibitor concentration to calculate the IC50 value.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
